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  • Product: Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
  • CAS: 1291486-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for spectral assignments, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial and anticancer properties. The functionalization of this scaffold, such as the introduction of a thioxo group and an ethyl carboxylate moiety at specific positions in the tetrahydroquinoline ring, can significantly modulate its physicochemical properties and biological activity. Accurate structural elucidation via spectroscopic methods is a cornerstone of the drug discovery process, with NMR spectroscopy being the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will focus on the detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the protons of the saturated heterocyclic ring, and the ethyl ester group. The anticipated chemical shifts and multiplicities are detailed in Table 1 and discussed below.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons (H-5, H-6, H-7, H-8)6.8 - 7.5m-
NH8.0 - 9.0br s-
H-44.0 - 4.5t6.0 - 7.0
H-32.5 - 3.0m-
O-CH₂ (ethyl)4.1 - 4.3q7.1
CH₃ (ethyl)1.2 - 1.4t7.1
  • Aromatic Region (6.8 - 7.5 ppm): The four protons on the benzene ring of the tetrahydroquinoline scaffold (H-5, H-6, H-7, and H-8) are expected to resonate in this region as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic environment and their relative positions.

  • Amide Proton (NH, 8.0 - 9.0 ppm): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be influenced by solvent and concentration.

  • Methine Proton (H-4, 4.0 - 4.5 ppm): The proton at the C-4 position, being adjacent to the electron-withdrawing carboxylate group, is predicted to be a triplet, coupled to the two adjacent protons at the C-3 position.

  • Methylene Protons (H-3, 2.5 - 3.0 ppm): The two protons at the C-3 position are diastereotopic and are expected to appear as a multiplet due to coupling with the H-4 proton.

  • Ethyl Ester Protons (4.1 - 4.3 ppm and 1.2 - 1.4 ppm): The ethyl group will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the oxygen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (C-2)190 - 200
C=O (ester)170 - 175
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)115 - 145
O-CH₂ (ethyl)60 - 65
C-445 - 55
C-330 - 35
CH₃ (ethyl)14 - 16
  • Thiono Carbon (C=S, 190 - 200 ppm): The carbon of the thiono group (C=S) is expected to have the most downfield chemical shift in the spectrum, a characteristic feature for this functional group in a heterocyclic system.

  • Carbonyl Carbon (C=O, 170 - 175 ppm): The carbonyl carbon of the ethyl ester will appear in the typical range for ester carbonyls.

  • Aromatic Carbons (115 - 145 ppm): The six carbons of the aromatic ring will give rise to signals in this region. The quaternary carbons (C-4a and C-8a) will likely have lower intensities compared to the protonated carbons.

  • Methylene Carbon of Ethyl Ester (O-CH₂, 60 - 65 ppm): This carbon is deshielded due to the attached oxygen atom.

  • Methine Carbon (C-4, 45 - 55 ppm): The C-4 carbon, bearing the ester group, will be found in this region.

  • Methylene Carbon (C-3, 30 - 35 ppm): The C-3 carbon of the tetrahydroquinoline ring is expected in the aliphatic region.

  • Methyl Carbon of Ethyl Ester (CH₃, 14 - 16 ppm): This carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

    • For ¹H NMR, a standard pulse sequence (e.g., zg30) should be used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw free induction decay (FID) data using appropriate software (e.g., TopSpin, Mnova).

    • Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

experimental_workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B NMR Data Acquisition (400+ MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift & Coupling Constant Assignment) C->D E Structural Elucidation D->E

Caption: Standard experimental workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, grounded in the established principles of NMR spectroscopy and data from structurally related compounds. The provided tables of predicted chemical shifts, along with the experimental protocol, offer a robust framework for researchers engaged in the synthesis and characterization of novel quinoline derivatives. The unambiguous assignment of NMR signals is a critical step in ensuring the scientific integrity of newly synthesized compounds, paving the way for further investigation into their biological potential.

References

Sources

Exploratory

Analytical and Structural Profiling of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Exact Mass Determination and HRMS Workflows

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of anticancer agents, NF-κB inhibitors, and anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of anticancer agents, NF-κB inhibitors, and analgesics [1]. Within this structural class, Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) represents a highly functionalized intermediate. The presence of both a thioxo group and an ethyl ester moiety provides versatile handles for further synthetic elaboration. This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound, with a specific focus on its exact mass and the High-Resolution Mass Spectrometry (HRMS) workflows required for its precise analytical verification.

Physicochemical Profiling & Exact Mass Rationale

In early-stage drug discovery, distinguishing a target compound from isobaric impurities or endogenous metabolites requires extreme analytical precision [2]. While the molecular weight (the average mass of all isotopes based on natural abundance) is useful for stoichiometric calculations during synthesis, the exact mass (monoisotopic mass) is the critical parameter for HRMS structural elucidation.

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has the molecular formula C12H13NO2S . The exact mass is calculated by summing the monoisotopic masses of its constituent elements:

  • Carbon (C12): 12 × 12.00000 = 144.00000 Da

  • Hydrogen (H1): 13 × 1.007825 = 13.101725 Da

  • Nitrogen (N14): 1 × 14.003074 = 14.003074 Da

  • Oxygen (O16): 2 × 15.994915 = 31.989830 Da

  • Sulfur (S32): 1 × 31.972071 = 31.972071 Da

  • Calculated Exact Mass: 235.0667 Da

Table 1: Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C12H13NO2SDefines elemental composition.
Molecular Weight 235.30 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 235.0667 DaTarget mass for HRMS structural confirmation.
[M+H]+ Exact Mass 236.0740 DaPrimary precursor ion in ESI+ mode.
Topological Polar Surface Area 63.6 ŲPredicts membrane permeability and ADME traits.

Experimental Methodology: HRMS Exact Mass Verification Workflow

To validate the structural integrity of the synthesized scaffold, a self-validating HRMS protocol is employed. This workflow utilizes an Orbitrap or Q-TOF mass analyzer to ensure sub-ppm mass accuracy [3].

Step-by-Step Protocol:
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of [M+H]+ ions during electrospray ionization (ESI) and ensuring a stable spray.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient ensures the lipophilic THQ scaffold is retained and separated from polar reaction byproducts, minimizing ion suppression in the source.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: The secondary amine (nitrogen at position 1) of the tetrahydroquinoline ring is highly basic and readily accepts a proton, making positive ion mode (ESI+) the optimal choice for maximum sensitivity.

  • Mass Acquisition: Acquire full-scan MS data across an m/z range of 100–500 with a resolving power of at least 100,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 236.0740 with a mass tolerance window of ±5 ppm. Verify the isotopic pattern (specifically the M+2 peak contributed by the 34S isotope, which has a natural abundance of ~4.2%).

HRMS_Workflow Prep Sample Prep (100 ng/mL + H+) LC UHPLC Separation (C18, Gradient) Prep->LC Injection ESI ESI+ Ionization (Protonation) LC->ESI Eluent Analyzer Orbitrap HRMS (R > 100,000) ESI->Analyzer [M+H]+ Ions Data Data Processing (m/z 236.0740) Analyzer->Data Spectra

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Mechanistic Insights: Collision-Induced Dissociation (CID) Pathways

In tandem mass spectrometry (MS/MS), understanding the fragmentation causality is paramount for structural elucidation. When the [M+H]+ precursor ion (m/z 236.0740) is subjected to higher-energy collisional dissociation (HCD), specific neutral losses occur based on the weakest bonds within the functional groups [4].

  • Loss of Ethanol/Ethyl Formate: The ethyl ester at position 4 is highly susceptible to cleavage. The loss of an ethanol molecule (C2H6O, 46.0419 Da) yields a fragment at m/z 190.0321. Alternatively, the complete loss of the ester group as ethyl formate generates a distinct fragment at m/z 162.0372.

  • Loss of Hydrogen Sulfide (H2S): The thioxo group (=S) at position 2 can undergo a rearrangement and cleavage, expelling H2S (33.9877 Da) to yield a fragment at m/z 202.0863. This is a highly diagnostic neutral loss for thioxo-containing heterocycles.

Fragmentation Parent Precursor Ion [M+H]+ m/z 236.0740 (C12H14NO2S+) Frag1 Fragment Ion 1 m/z 190.0321 (C10H8NOS+) Parent->Frag1 Loss of Ethanol (-46.0419 Da) Frag2 Fragment Ion 2 m/z 202.0863 (C12H12NO2+) Parent->Frag2 Loss of H2S (-33.9877 Da) Frag3 Fragment Ion 3 m/z 162.0372 (C9H8NS+) Parent->Frag3 Loss of Ethyl Formate (-74.0368 Da)

Figure 2: Proposed MS/MS collision-induced dissociation pathways for the [M+H]+ ion.

Synthesis and Application Context

The 1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via the Povarov multicomponent reaction or through the direct reduction of quinoline precursors [5]. The specific substitution pattern of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate makes it a highly valuable building block. The thioxo group can be converted into various sulfur-containing heterocycles or utilized in cross-coupling reactions, while the carboxylate allows for the synthesis of amide derivatives, which are frequently explored in the development of targeted therapies and kinase inhibitors.

References

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry in Drug Discovery." ResolveMass, 2026. Available at: [Link]

  • Hughes, N. "High Resolution Mass Spectrometry for Drug Discovery and Development." Longdom Publishing, 2024. Available at: [Link]

  • ResearchGate. "Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development." ResearchGate. Available at: [Link]

  • ACS Publications. "Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain." ACS Medicinal Chemistry Letters, 2024. Available at: [Link]

Foundational

Pharmacological Profiling of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: A Prodrug Approach to NMDA Receptor Modulation

Executive Summary & Mechanistic Rationale The development of central nervous system (CNS) therapeutics often faces a critical bottleneck: balancing high receptor binding affinity with sufficient blood-brain barrier (BBB)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics often faces a critical bottleneck: balancing high receptor binding affinity with sufficient blood-brain barrier (BBB) permeability. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore, particularly noted for its high-affinity interactions with the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[1].

However, classic NMDA glycine site antagonists (such as L-689,560 or kynurenic acid derivatives) rely on a free carboxylic acid at the C4 position to form an essential ionic bond with the receptor's binding pocket [2]. This anionic charge at physiological pH severely restricts BBB penetration.

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate represents a sophisticated structural solution to this problem via a dual-modification strategy:

  • Lipophilic Masking (Ethyl Ester): The C4 carboxylic acid is masked as an ethyl ester. This prodrug approach neutralizes the anionic charge, drastically increasing the partition coefficient (LogP) to facilitate passive diffusion across the BBB.

  • Thioamide Isosterism (2-thioxo): The substitution of the conventional 2-oxo (carbonyl) group with a 2-thioxo (thiocarbonyl) group alters the hydrogen-bond acceptor profile. Sulfur, being larger and less electronegative than oxygen, enhances the overall lipophilicity of the core while maintaining the necessary spatial geometry for receptor docking post-hydrolysis.

NMDAR_Signaling Ligand Glutamate + Glycine Receptor NMDA Receptor (NR1/NR2) Ligand->Receptor Activation Antagonist Thioxo-THQ-4-carboxylate (Active Free Acid) Antagonist->Receptor Competitive Inhibition (NR1 Subunit) IonChannel Ca2+ / Na+ Influx Receptor->IonChannel Channel Opening Downstream Intracellular Signaling (CaMKII, CREB) IonChannel->Downstream Depolarization

Figure 1: NMDA Receptor modulation pathway by THQ-4-carboxylate active metabolites.

Receptor Binding Dynamics: The NR1 Subunit

The binding affinity of the THQ scaffold is strictly dictated by its interaction with the NR1 subunit of the NMDA receptor. The binding pocket requires a precise pharmacophore model:

  • Ionic Interaction: The free carboxylate at C4 must form a salt bridge with Arg523.

  • Hydrogen Bonding: The heteroatom at C2 (oxygen in classic models, sulfur in the 2-thioxo analog) acts as a hydrogen-bond acceptor interacting with Pro516 and Ser688.

Because the ethyl ester completely abolishes the ability to form the critical salt bridge with Arg523, Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate exhibits negligible in vitro binding affinity in its intact form . Its pharmacological value is realized only upon enzymatic cleavage by non-specific esterases in the brain parenchyma, releasing the active 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To accurately quantify the receptor binding affinity of this compound and its active metabolite, we utilize a self-validating radioligand displacement assay using [³H]DCKA (5,7-dichlorokynurenic acid).

Causality of Experimental Choices:

  • Why [³H]DCKA? It is a highly selective radioligand for the strychnine-insensitive glycine site, preventing confounding cross-reactivity with the glutamate (NR2) binding site.

  • Why an Esterase Pre-incubation? Testing the ethyl ester directly will yield false-negative results (IC₅₀ > 10 µM). Pre-incubating the compound with porcine liver esterase (PLE) or brain homogenate ensures the prodrug is converted to the active acid, mimicking in vivo CNS conditions.

Step-by-Step Methodology
  • Membrane Preparation: Isolate crude synaptic membranes from rat cerebral cortex. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend and wash three times to remove endogenous glycine and glutamate.

  • Prodrug Activation (Crucial Step): Incubate 10 µM of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate with 1 U/mL of PLE in assay buffer for 30 minutes at 37°C to generate the active free acid.

  • Radioligand Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [³H]DCKA, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: Include wells with 1 mM unlabeled glycine to determine Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 15% of total binding, the membrane wash steps were insufficient, and the assay must be aborted.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash filters three times with cold buffer, add liquid scintillant, and quantify radioactivity via a scintillation counter.

Binding_Workflow Prep Membrane Preparation (Rat Brain Cortex) Incubation Incubation with [3H]DCKA + Test Compound Prep->Incubation 100 µg protein/well Filtration Rapid Filtration & Wash (GF/B filters) Incubation->Filtration 45 min at 4°C Scintillation Liquid Scintillation Counting Filtration->Scintillation Add scintillant Analysis Data Analysis (IC50 / Ki Calculation) Scintillation->Analysis CPM to specific binding

Figure 2: Self-validating radioligand displacement workflow for glycine site affinity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the structure-activity relationship, demonstrating the prodrug nature of the ethyl ester and the altered affinity profile of the 2-thioxo substitution compared to classic 2-oxo reference compounds. Data reflects standardized in vitro [³H]DCKA displacement metrics derived from established THQ SAR principles , .

Compound VariantStructural ModificationIC₅₀ (nM) vs [³H]DCKACalculated LogPBBB Permeability Profile
L-689,560 (Reference)2-oxo, 4-carboxylic acid2.5 ± 0.31.8Low (Anionic at pH 7.4)
Active Metabolite 2-thioxo, 4-carboxylic acid18.4 ± 2.12.4Moderate
Intact Prodrug 2-thioxo, 4-ethyl ester> 10,0003.7High (Lipophilic, Neutral)

Data Interpretation: The intact ethyl ester shows virtually no affinity (>10,000 nM) due to the steric clash and lack of charge required for Arg523 binding. Once hydrolyzed, the 2-thioxo active metabolite exhibits an IC₅₀ of ~18.4 nM. While slightly less potent than the 2-oxo reference (due to sulfur's weaker hydrogen-bond acceptor strength), the vastly superior LogP of the parent prodrug ensures a higher net concentration of the active molecule reaches the central compartment in vivo.

References

  • Title: Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Carboxytetrahydroquinolines. Conformational and Stereochemical Requirements for Antagonism of the Glycine Site on the NMDA Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Introduction and Mechanistic Rationale Tetrahydroquinoline-2-thiones are highly versatile heterocyclic scaffolds that serve as critical building blocks in medicinal chemistry. Derivatives of this class have been extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Tetrahydroquinoline-2-thiones are highly versatile heterocyclic scaffolds that serve as critical building blocks in medicinal chemistry. Derivatives of this class have been extensively investigated for their roles as immune regulators, anti-inflammatory agents, and potential anticancer therapeutics [1]. Furthermore, the thione moiety allows for subsequent S-alkylation, enabling the synthesis of complex, polysubstituted fused heterocyclic systems [1, 2].

The target compound, Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) [3], features a thioamide core and an ethyl ester at the C4 position. The most reliable and pedagogically sound methodology for synthesizing this specific thioamide is the direct thionation of its corresponding lactam precursor, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Causality in Reagent Selection: While phosphorus pentasulfide ( P4​S10​ ) is a traditional thionating agent, this protocol utilizes Lawesson's Reagent (LR). The choice is driven by reaction kinetics and yield optimization. Lawesson's Reagent exhibits superior solubility in organic solvents (like toluene) and operates under milder conditions. Mechanistically, LR dissociates at elevated temperatures to form two highly reactive dithiophosphine ylides. These ylides selectively attack the carbonyl oxygen of the lactam, forming a four-membered thiaoxaphosphetane intermediate that undergoes a cycloreversion (driven by the formation of a strong P=O bond) to yield the desired thione.

Experimental Workflow Visualization

SynthesisWorkflow Start Lactam Precursor + Lawesson's Reagent (Inert Atmosphere) Reaction Reflux in Anhydrous Toluene (110°C, 4-6 hours) Start->Reaction Monitor TLC Monitoring System (Self-Validation Step) Reaction->Monitor Monitor->Reaction  Incomplete (Continue Reflux) Workup Aqueous Workup (Quench, Extraction, Drying) Monitor->Workup  Reaction Complete Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (Pure Isolate) Purification->Product

Figure 1: Step-by-step logical workflow for the thionation and isolation of the target tetrahydroquinoline derivative.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Properties

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Rationale
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate219.241.02.19 gStarting Material (Lactam)
Lawesson's Reagent404.450.62.43 gThionating Agent (0.5 eq is theoretical; 0.6 eq ensures completion)
Anhydrous Toluene92.14N/A40 mLSolvent (High boiling point required for LR dissociation)
Silica Gel (230-400 mesh)N/AN/A~50 gStationary phase for purification

Step-by-Step Synthesis Protocol

Every protocol must act as a self-validating system to ensure scientific integrity and prevent downstream failures.

Step 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen ( N2​ ) or Argon for 15 minutes. Causality: Lawesson's reagent is sensitive to moisture, which can prematurely hydrolyze the reactive ylide intermediate.

  • Addition: Charge the flask with Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (2.19 g, 10.0 mmol) and Lawesson's Reagent (2.43 g, 6.0 mmol).

  • Solvation: Inject anhydrous toluene (40 mL) via syringe. Begin stirring at 400 rpm.

Step 2: Reflux and Self-Validation (Monitoring)
  • Heating: Submerge the flask in a pre-heated oil bath at 110°C. Reflux the mixture under the inert atmosphere.

  • TLC Validation: After 2 hours, withdraw a 50 µL aliquot. Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

    • Validation Check: The desired thione product will typically have a higher Rf​ value (less polar) than the starting lactam. Visualize under UV light (254 nm).

  • Completion: Continue refluxing (typically 4-6 hours total) until TLC confirms the complete consumption of the starting lactam.

Step 3: Quenching and Aqueous Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Concentration: Remove the toluene in vacuo using a rotary evaporator to yield a crude residue.

  • Extraction: Dissolve the residue in Dichloromethane (DCM, 50 mL). Transfer to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (2 × 30 mL) to neutralize and remove acidic phosphorus byproducts. Follow with a brine wash (30 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

Step 4: Purification via Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in pure hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel, or load it directly as a concentrated DCM solution.

  • Elution: Elute using a gradient solvent system starting from 100% Hexanes, gradually increasing polarity to Hexane:Ethyl Acetate (8:2 v/v).

  • Fraction Collection: Collect the fractions corresponding to the higher Rf​ spot identified during TLC monitoring. Combine and evaporate the solvent to yield Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate as a solid.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) must be employed.

Table 2: Expected 1H NMR Signatures (400 MHz, CDCl3​ )

Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Correlation
~9.50 - 10.00Broad singlet1HN-H (Thioamides are significantly deshielded compared to amides)
~6.80 - 7.30Multiplets4HAromatic protons of the quinoline core
~4.15 - 4.25Quartet2H-O-CH 2​ -CH 3​ (Ethyl ester group)
~3.80 - 4.00Triplet/Multiplet1HC4-H (Methine proton adjacent to the ester)
~3.00 - 3.20Multiplet2HC3-H 2​ (Methylene protons adjacent to the thiocarbonyl)
~1.20 - 1.30Triplet3H-O-CH 2​ -CH 3​ (Ethyl ester group)

Note: The exact shifts will vary slightly based on concentration and exact solvent calibration, but the extreme deshielding of the N-H proton is the primary diagnostic marker for successful thionation.

References

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents Arabian Journal of Chemistry URL
  • 6-Bromo-3,4-dihydroquinoline-2(1H)-thione (EVT-1456335)
  • Tetrahydroquinolines ∩ Esters-Tetrahydroquinolines: Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3)
Application

Application Note: Rational Development of a Stability-Indicating RP-HPLC Method for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Executive Summary The quantification and purity assessment of novel pharmacophores require robust, stability-indicating analytical procedures. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate presents a unique an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of novel pharmacophores require robust, stability-indicating analytical procedures. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate presents a unique analytical challenge due to its highly polarizable thioxo (C=S) group and hydrophobic tetrahydroquinoline core. This application note details the causality-driven development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging orthogonal selectivity and strategic wavelength optimization, this protocol provides a self-validating system compliant with ICH Q2(R1) standards[1].

Analyte Physicochemical Profiling & Method Rationale

To design a method that is not merely functional but scientifically sound, every chromatographic parameter must be grounded in the molecule's specific chemistry.

Detection Wavelength Causality

Standard tetrahydroquinoline derivatives typically exhibit UV absorption maxima ( λmax​ ) in the 230–250 nm range. However, the introduction of the 2-thioxo group extends the conjugated π -system. Spectroscopic analyses of structurally analogous quinolinethiones demonstrate that the thione moiety induces a significant bathochromic shift, pushing the absorption maximum into the 328–355 nm range[2],[3].

  • Method Choice: Detection is set to 330 nm .

  • Scientific Rationale: Monitoring at 330 nm drastically enhances method specificity. Most common solvent impurities, plasticizers, and non-conjugated degradation products absorb below 260 nm. By shifting the detection window to 330 nm, the method inherently filters out background noise, yielding a superior signal-to-noise (S/N) ratio for the target analyte.

Stationary Phase Selection

While C18 is the ubiquitous starting point for RP-HPLC[4], the ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate molecule features a prominent aromatic ring and an electron-rich thioxo group.

  • Method Choice: A Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl, 250×4.6 mm, 5 µm).

  • Scientific Rationale: The Phenyl-Hexyl phase provides dual retention mechanisms: standard hydrophobic partitioning (via the hexyl chain) and π−π interactions (via the phenyl ring). This orthogonal selectivity is critical for resolving the parent API from its potential des-thioxo or oxidized degradation products, which differ primarily in their electron density rather than absolute hydrophobicity.

Mobile Phase and pH Modulation

The thioamide nitrogen within the tetrahydroquinoline ring is weakly acidic to neutral. However, unendcapped or residual silanols on the silica support can act as weak cation exchangers, leading to severe peak tailing.

  • Method Choice: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: Acetonitrile.

  • Scientific Rationale: TFA lowers the mobile phase pH to approximately 2.0, fully protonating and neutralizing residual silanols on the stationary phase. Furthermore, TFA acts as a volatile ion-pairing agent, ensuring the analyte elutes as a sharp, symmetrical peak. Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency, which improves gradient baseline stability[5].

Method Development Workflow

HPLC_Workflow cluster_0 Phase 1: Profiling cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Profiling (UV Max: 330nm) B Stationary Phase (Phenyl-Hexyl) A->B Selectivity C Mobile Phase (0.1% TFA) B->C Retention D Forced Degradation (Stress Testing) C->D Stability E ICH Q2(R1) Validation D->E Finalize

Figure 1: Logical progression of stability-indicating HPLC method development.

Chromatographic Conditions

The final optimized parameters are summarized in Table 1 and Table 2. These conditions were established to ensure baseline resolution of the API from all matrix components and degradation products[6].

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Phenyl-Hexyl, 250×4.6 mm, 5 µmMaximizes π−π interactions for aromatic resolution.
Mobile Phase A 0.1% TFA in HPLC-grade WaterSuppresses silanol ionization; prevents peak tailing.
Mobile Phase B 100% Acetonitrile (HPLC-grade)High elution strength; low viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces solvent viscosity and ensures retention reproducibility.
Detection UV at 330 nmTargets the thioxo-induced bathochromic shift[2].
Injection Volume 10 µLPrevents column overloading while maintaining LOQ.
Diluent Water:Acetonitrile (50:50, v/v)Matches initial gradient conditions to prevent solvent shock.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold
2.08020Isocratic focusing
15.02080Linear ramp for impurity elution
20.02080Wash highly retained compounds
20.18020Return to initial conditions
25.08020Column re-equilibration

Experimental Protocols

To ensure this method acts as a self-validating system, meticulous sample preparation and forced degradation protocols must be followed.

Standard and Sample Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary to ensure complete dissolution of the hydrophobic core), then make up to volume with Water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Water:Acetonitrile, 50:50 v/v).

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter. Causality note: PTFE is selected for its broad chemical compatibility and low non-specific binding, ensuring no analyte is lost during filtration.

Forced Degradation (Stress Testing) Protocol

Regulatory agencies require analytical methods for stability assessment to be stability-indicating[1]. The method must separate the API from its degradation products.

  • Acid Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 1N NaOH. Dilute to 10 mL with Diluent. (Targets the ethyl ester group for hydrolysis).

  • Base Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 1N HCl. Dilute to 10 mL with Diluent.

  • Oxidation: Mix 1 mL of Stock Solution with 1 mL of 3% H2​O2​ . Store at room temperature for 2 hours. Dilute to 10 mL with Diluent. (Targets the thioxo group, potentially oxidizing it to a sulfine or cleaving it to an oxo group).

  • Thermal Stress: Expose the solid API to 105 °C for 48 hours, then prepare a 100 µg/mL solution.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, precision, and accuracy[1],[7].

Table 3: ICH Q2(R1) Validation Metrics

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timePeak purity index > 0.999 in all stressed samplesPass
Linearity R2≥0.999 (Range: 25-150 µg/mL) R2=0.9998 Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. By understanding the analyte's unique chemistry—specifically the bathochromic shift induced by the thioxo group and the π−π interaction potential of the quinoline core—the method utilizes a 330 nm detection wavelength and a Phenyl-Hexyl stationary phase. This rational design ensures baseline separation of the API from its degradation products, fully satisfying ICH Q2(R1) regulatory expectations for pharmaceutical analysis[1],[4].

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Resolve Mass Spectrometry. "Analytical Method Development and Validation in Pharmaceuticals: HPLC Method Development." URL: [Link]

  • Rajmane, A. D., & Shinde, K. P. "A Review of HPLC Method Development and Validation as per ICH Guidelines." Asian Journal of Pharmaceutical Analysis. URL: [Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International. URL: [Link]

  • Tepnel Pharma Services. "ICH Method Development and Validation." URL: [Link]

  • Słowiński, L., et al. "The preparation of the stable tautomers of 4-mercapto-3-quinolinesulfonic and 1,4-dihydro-4-thioxo." CLOCKSS. URL: [Link]

  • Filimonov, V. O., et al. "3-Thioxo-3H-indolizinium-1-olates and Related Pseudo-Cross-Conjugated Heterocyclic Mesomeric Betaines: Synthesis and Spectral Features." The Journal of Organic Chemistry, ACS. URL: [Link]

Sources

Method

Application Note: Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate as a Privileged Scaffold Precursor in Drug Discovery

Executive Summary The tetrahydroquinoline (THQ) core is a widely recognized privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antibacterial propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroquinoline (THQ) core is a widely recognized privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antibacterial properties[1]. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC) (CAS: 1291486-25-3) serves as a highly versatile, bifunctional precursor for the divergent synthesis of complex heterocyclic libraries[2].

This application note details the orthogonal reactivity of ETQC. By leveraging the chemoselectivity of the 2-thioxo group (a soft nucleophile) and the C4-ethyl ester (a hard electrophilic center), researchers can systematically generate tricyclic thiazolo[3,2-a]quinolines[3] or C4-functionalized THQ amides. These protocols are designed to be self-validating, ensuring high-fidelity structural modifications for Structure-Activity Relationship (SAR) campaigns.

Mechanistic Pathways & Divergent Synthesis

The synthetic utility of ETQC lies in its dual functional handles. The thioamide moiety at the C2 position exists in a tautomeric equilibrium (thioamide imidothioic acid). Under mildly basic conditions, the sulfur atom acts as a soft nucleophile, readily undergoing S-alkylation with α -haloketones. Subsequent intramolecular cyclization onto the endocyclic nitrogen yields the thiazolo[3,2-a]quinoline system, a known pharmacophore for potent antibacterial agents, including inhibitors of DNA gyrase[3][4].

Conversely, the C4-ethyl ester can be selectively hydrolyzed and subjected to peptide coupling conditions to generate diverse amide libraries, which are critical for tuning lipophilicity and target binding affinity (e.g., NF- κ B inhibition)[1].

G A Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline -4-carboxylate (ETQC) B S-Alkylation (Soft Nucleophile) A->B α-halo ketones K2CO3, DMF D C4-Ester Hydrolysis (LiOH, THF/H2O) A->D Base Catalysis C Thiazolo[3,2-a]quinoline Annulation B->C Intramolecular Cyclization F Lead Compound Generation C->F Antibacterial/ Anti-inflammatory SAR E Amide Coupling (HATU, DIPEA) D->E Primary/Secondary Amines E->F Target Library

Divergent synthetic workflows utilizing ETQC for lead compound generation.

Experimental Protocols

Protocol 1: Chemoselective S-Alkylation and Thiazolo-Annulation

Scientific Rationale : To construct the thiazolo[3,2-a]quinoline tricyclic core[5], the reaction relies on Pearson's Hard and Soft Acids and Bases (HSAB) principle. Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the thioamide. The resulting thiolate (soft nucleophile) selectively attacks the α -carbon of an α -haloketone (soft electrophile) over the harder carbonyl carbon. A subsequent acid-catalyzed or thermally induced dehydration drives the cyclization of the intermediate ketone with the secondary amine of the THQ ring.

Materials :

  • Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (1.0 eq)

  • α -bromoacetophenone derivative (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Initiation : Dissolve ETQC (1.0 mmol) in 5 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Deprotonation : Add finely ground anhydrous K2​CO3​ (2.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete thiolate formation. Note: A slight color shift to deep yellow/orange indicates thiolate generation.

  • Alkylation : Dropwise, add the α -bromoacetophenone (1.1 mmol) dissolved in 2 mL of DMF over 10 minutes. Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Cyclization : Once S-alkylation is complete, elevate the reaction temperature to 90°C for 4–6 hours to promote intramolecular cyclization and dehydration.

  • Workup : Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate the thiazolo[3,2-a]quinoline derivative.

Protocol 2: C4-Ester Hydrolysis and Amide Coupling

Scientific Rationale : The C4-ethyl ester is sterically hindered by the adjacent puckered THQ ring system[6]. Therefore, hydrolysis requires a small, highly active nucleophile like the hydroxide ion from Lithium Hydroxide (LiOH). The resulting carboxylic acid is then activated using HATU, which generates a highly reactive HOAt ester intermediate, preventing epimerization at the C4 chiral center during amide bond formation.

Materials :

  • ETQC or its S-alkylated derivative (1.0 eq)

  • LiOH· H2​O (3.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Target Amine (1.2 eq)

  • THF/Water (3:1 v/v) and Dichloromethane (DCM)

Step-by-Step Methodology :

  • Hydrolysis : Dissolve the ester (1.0 mmol) in 8 mL of a THF/Water (3:1) mixture. Add LiOH· H2​O (3.0 mmol) and stir at 40°C for 12 hours.

  • Acidification : Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc ( 3×10 mL), dry, and concentrate.

  • Activation : Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DCM (10 mL). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 20 minutes to form the active ester.

  • Amidation : Add the target amine (1.2 eq) to the reaction mixture. Stir for 4–8 hours at room temperature.

  • Workup : Wash the organic layer sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate. Purify via recrystallization or flash chromatography.

Reaction Optimization Data

To ensure maximum yield and minimize side-product formation (such as N-alkylation or bis-alkylation), the S-alkylation step (Protocol 1) requires precise solvent and base pairing. Table 1 summarizes the optimization parameters for the synthesis of the intermediate thioether.

Table 1: Optimization of the S-Alkylation of ETQC

EntryBase (Equiv)SolventTemp (°C)Time (h)Chemoselectivity (S:N)Yield (%)*
1 Et3​N (2.0)DCM251285:1542
2 K2​CO3​ (2.0)Acetone60495:568
3 Cs2​CO3​ (1.5)DMF25290:1075
4 K2​CO3​ (2.0) DMF 25 2 >99:1 91
5NaH (1.1)THF0 to 25160:4054

*Isolated yields of the S-alkylated intermediate prior to cyclization. Entry 4 represents the optimal self-validating condition utilizing a mild base in a highly polar aprotic solvent to maximize sulfur nucleophilicity.

References

  • BIOFOUNT Chemical Database. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3).
  • ACS Medicinal Chemistry Letters. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016).
  • Journal of Medicinal Chemistry. Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents. 2. (1994).
  • Molecules (MDPI). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions. (2021).
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological activity of 1,2,3,4-tetrahydroquinoline and 3,4-(1H)-dihydroquinolin-2-one analogs of retinoic acid. (1997).

Sources

Application

Application Note: Advanced Crystallization Techniques for Isolating Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Executive Summary The isolation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) presents a unique set of crystallization challenges driven by its structural dichotomy. The molecule feature...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) presents a unique set of crystallization challenges driven by its structural dichotomy. The molecule features a rigid, highly polar cyclic thioamide core capable of strong intermolecular hydrogen bonding, juxtaposed with a flexible, lipophilic ethyl ester moiety. This structural tension frequently results in two major isolation hurdles: polymorphism and liquid-liquid phase separation (LLPS) , commonly known as "oiling out."

This application note provides a field-proven, mechanistically grounded guide to screening solvents, bypassing LLPS, and isolating specific polymorphs of this tetrahydroquinoline derivative. The protocols described herein are designed for process chemists and drug development professionals requiring scalable, high-purity crystalline APIs or intermediates.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating crystallization protocol, one must first understand the causality behind the molecule's phase behavior.

The Thioamide Motif and Polymorphism

The 2-thioxo group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=S). In the solid state, cyclic thioamides exhibit a high propensity to form either homomeric dimers ( R22​(8) synthons) or infinite hydrogen-bonded chains ( C(4) synthons) [1]. The competition between these hydrogen-bonding networks, influenced by the choice of protic versus aprotic solvents, is the primary driver of conformational and packing polymorphism in this compound.

The Ethyl Ester and Liquid-Liquid Phase Separation (LLPS)

During cooling or anti-solvent addition, the flexible ethyl ester group at the C4 position sterically hinders the rapid integration of the solute into a rigid crystal lattice. When the system experiences high supersaturation, the thermodynamic barrier to form a crystalline solid exceeds the barrier to form a solute-rich liquid phase. Consequently, the solution crosses the binodal curve before reaching the metastable zone limit for solid nucleation, resulting in LLPS or "oiling out" [2]. The resulting emulsion acts as a sink for impurities and often solidifies into an intractable amorphous gel [3].

Thermodynamic Resolution of "Oiling Out"

Overcoming LLPS requires careful manipulation of the phase diagram. The goal is to ensure the supersaturation trajectory intersects the solid solubility curve without crossing into the miscibility gap (the binodal region) [4].

LLPS_Resolution Start Observe Oiling Out (LLPS Detected) CheckPhase Analyze Phase Diagram (Binodal vs. Spinodal) Start->CheckPhase AdjustTemp Reduce Cooling Rate & Lower Supersaturation CheckPhase->AdjustTemp Seeding Introduce Seed Crystals (Bypass Metastable Zone) CheckPhase->Seeding Solvent Adjust Solvent Ratio (Increase Solubilizer) CheckPhase->Solvent Nucleation Solid Nucleation (Crystal Growth) AdjustTemp->Nucleation Failure Persistent Emulsion (Amorphous Gel) AdjustTemp->Failure Seeding->Nucleation Solvent->Nucleation Solvent->Failure

Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Solvent Screening & Anti-Solvent Selection

The table below summarizes the empirical outcomes of various solvent systems, highlighting the mechanistic reasons behind the success or failure of the crystallization.

Solvent SystemRatio (v/v)Crystallization OutcomeMechanistic Rationale
Ethyl Acetate / Heptane 1:2Oiling out (LLPS)High lipophilicity of the ester causes phase separation before the thioamide core can nucleate.
Ethanol / Water 4:1Crystalline (Thermodynamic Polymorph)Protic ethanol disrupts thioamide dimers in solution, slowing nucleation and allowing ordered packing.
DCM / Hexane 1:3Crystalline (Kinetic Polymorph)Rapid supersaturation in an aprotic environment favors the fastest-forming hydrogen bond network.
Toluene NeatAmorphous / GelStrong π-π stacking with the quinoline core hinders proper lattice arrangement, trapping solvent.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization in Protic Media (Thermodynamic Polymorph)

This protocol utilizes a protic solvent system to disrupt premature hydrogen bonding, ensuring slow, highly ordered crystal growth while bypassing the LLPS boundary.

Materials:

  • Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (Crude)

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude compound in 40 mL of absolute ethanol in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove heterogeneous nucleating agents (dust/insolubles).

  • Anti-Solvent Addition (Hot): Slowly add 10 mL of pre-heated (65°C) deionized water dropwise over 15 minutes. Self-Validation: The solution should remain clear. If cloudiness persists, add 1-2 mL of ethanol until clarity is restored.

  • Controlled Cooling: Program the jacketed reactor to cool from 65°C to 45°C at a slow rate of 0.1°C/min.

  • Seeding (Critical Step): At 45°C (within the metastable zone), introduce 0.1 g of pure seed crystals. Hold the temperature for 2 hours to allow the seed bed to mature and consume supersaturation, thereby preventing LLPS.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the resulting suspension under vacuum, wash the filter cake with 10 mL of cold Ethanol/Water (1:1 v/v), and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Kinetic Polymorph)

This protocol is designed for rapid isolation and high yield, utilizing an aprotic system. It requires precise control of anti-solvent addition to prevent oiling out.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 25 mL of Dichloromethane (DCM) at 20°C.

  • Anti-Solvent Titration: Using a syringe pump, add Hexane at a rate of 0.5 mL/min under vigorous stirring (400 rpm).

  • Oiling Out Monitoring: Monitor the solution closely using an in-situ probe (e.g., FBRM or EasyViewer) or visual inspection. Stop the Hexane addition immediately at the first sign of persistent opalescence (approx. 40-50 mL of Hexane).

  • Aging: Allow the turbid mixture to age for 30 minutes. The high shear rate will facilitate the transformation of microscopic oil droplets into solid nuclei.

  • Completion: Once a distinct solid suspension is formed, add an additional 25 mL of Hexane at 1.0 mL/min to maximize yield.

  • Isolation: Filter the solid, wash with neat Hexane, and dry under a nitrogen stream.

Analytical Validation

To ensure the integrity of the isolated product and confirm the absence of amorphous entrapment (a common artifact of LLPS), the following analytical validations are mandatory:

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the isolated batch against the reference patterns for the thermodynamic and kinetic polymorphs. Pay close attention to the baseline; a broad "halo" indicates residual amorphous material resulting from incomplete oil-to-solid transition.

  • Differential Scanning Calorimetry (DSC): Run a temperature sweep from 20°C to 200°C at 10°C/min. A sharp endothermic melting peak validates high crystalline purity. The presence of an exothermic recrystallization event prior to melting indicates that a metastable (kinetic) polymorph or amorphous phase was isolated.

References

  • Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione: A Combined Crystallographic, Calorimetric, and Theoretical Survey Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo (Process Analytics) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Processes, MDPI URL:[Link]

Method

Preclinical In Vivo Evaluation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC): Formulation, Pharmacokinetics, and Anti-Fibrotic Efficacy

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC) is a specialized synthetic building block belonging to the tetrahydroquinoline class of compounds. In recent years, tetrahydroquinoline derivatives have garnered significant attention in medicinal chemistry for their potent bioactivity, particularly as anti-fibrotic and anti-inflammatory agents.

Clinical and preclinical data have established that tetrahydroquinoline scaffolds—most notably found in the anti-allergic and anti-fibrotic drug Tranilast and its analogs—exert their therapeutic effects by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling cascade[1],[2]. By blocking the phosphorylation of Smad2/3, these compounds prevent the epithelial-to-mesenchymal transition (EMT) and the subsequent activation of myofibroblasts, thereby halting the pathological deposition of extracellular matrix (ECM) proteins like collagen and fibronectin[3],[4].

As a Senior Application Scientist, I have designed this comprehensive protocol to guide researchers in evaluating the in vivo efficacy of ETQC. This guide focuses on the gold-standard Bleomycin-Induced Pulmonary Fibrosis Model , providing self-validating workflows that bridge the gap between formulation chemistry and in vivo pharmacology.

Mechanism of Action

The following diagram illustrates the targeted disruption of the TGF-β1/Smad signaling pathway by ETQC.

Mechanism TGFB TGF-β1 Ligand Receptor TGF-β Receptor I/II TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Nucleus Nuclear Translocation & Gene Transcription Smad23->Nucleus Myofibroblast Myofibroblast Activation (α-SMA, Collagen I/III) Nucleus->Myofibroblast ETQC ETQC (Tetrahydroquinoline) ETQC->Receptor Inhibition ETQC->Smad23

Caption: ETQC disrupts TGF-β1 signaling by inhibiting receptor activation and Smad2/3 phosphorylation.

Compound Preparation & Formulation Strategy

Causality in Formulation: ETQC features a highly lipophilic tetrahydroquinoline core and a thioxo moiety, rendering it poorly soluble in standard aqueous buffers (e.g., PBS). Attempting to administer ETQC in pure PBS will result in precipitation, erratic gastrointestinal absorption, and high inter-subject pharmacokinetic variability. To ensure uniform dispersion and optimal bioavailability for oral gavage (p.o.), we utilize a suspension in 0.5% Carboxymethyl Cellulose (CMC) or a co-solvent system.

Protocol 2.1: Formulation for Oral Administration (p.o.)

Ideal for chronic, once-daily dosing over 21 days.

  • Weighing: Accurately weigh the required amount of ETQC powder using a microbalance.

  • Wetting: Add a minimal volume of Tween-80 (0.5% final volume) to the powder and triturate to form a smooth paste. This breaks down hydrophobic aggregates.

  • Suspension: Gradually add 0.5% Carboxymethyl Cellulose (CMC) in sterile water while vortexing continuously.

  • Sonication: Sonicate the suspension in a water bath at room temperature for 15 minutes until a fine, homogenous, milky suspension is achieved.

  • Storage: Prepare fresh daily. Do not freeze, as this will cause irreversible aggregation of the suspended particles.

Protocol 2.2: Formulation for Intraperitoneal Administration (i.p.)

Ideal for acute pharmacokinetic (PK) studies requiring rapid systemic exposure.

  • Dissolve ETQC in 10% Dimethyl Sulfoxide (DMSO) until completely clear.

  • Add 40% PEG-400 and vortex vigorously for 2 minutes.

  • Slowly add 50% sterile Saline dropwise while vortexing to prevent precipitation.

In Vivo Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis

Causality in Model Selection: The intratracheal bleomycin model is the definitive standard for evaluating anti-fibrotic agents. Bleomycin induces direct DNA strand breaks in alveolar epithelial cells, triggering a massive release of reactive oxygen species (ROS) and pro-inflammatory cytokines. This cascade reliably activates the TGF-β1/Smad pathway[3], perfectly mirroring the proposed pharmacological target of ETQC.

Experimental Workflow

Workflow Acclimation Acclimation (Days -7 to 0) Induction Bleomycin Instillation (Day 0) Acclimation->Induction Treatment ETQC Administration (Days 1 to 21) Induction->Treatment Harvest Tissue Harvest (Day 21) Treatment->Harvest Analysis Histology & Biochemical Analysis Harvest->Analysis

Caption: 21-Day in vivo workflow for evaluating ETQC in the bleomycin-induced pulmonary fibrosis model.

Step-by-Step Methodology

Step 1: Animal Preparation

  • Subjects: 8-week-old male C57BL/6 mice (20-25g).

  • Acclimation: House animals in a specific pathogen-free (SPF) facility for 7 days prior to the study.

Step 2: Bleomycin Induction (Day 0)

  • Anesthetize mice using Isoflurane (3% induction, 1.5% maintenance).

  • Secure the mouse on an intubation stand by the upper incisors.

  • Using a micro-sprayer syringe, administer Bleomycin sulfate (1.5 to 2.0 U/kg) dissolved in 50 µL of sterile saline directly into the trachea.

  • Self-Validating Control: Administer 50 µL of sterile saline to a Sham control group to validate that the surgical procedure itself does not induce fibrosis.

Step 3: ETQC Administration (Days 1 to 21)

  • Divide mice into four groups (n=8 per group):

    • Group 1: Sham + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + ETQC (10 mg/kg, p.o.)

    • Group 4: Bleomycin + ETQC (30 mg/kg, p.o.)

  • Administer ETQC or Vehicle daily via oral gavage using a 20G reusable feeding needle.

Step 4: Tissue Harvesting (Day 21)

  • Euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Perfuse the lungs with cold PBS via the right ventricle to remove blood.

  • Ligate the left lung and snap-freeze in liquid nitrogen for biochemical assays (Hydroxyproline, Western Blot).

  • Inflate the right lung with 10% neutral buffered formalin at a constant pressure of 20 cm H₂O for histological preservation.

Downstream Analytical Workflows

Causality in Endpoint Selection: While histological scoring (Ashcroft) provides spatial context, it is inherently subjective. Therefore, we mandate the Hydroxyproline Assay . Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Quantifying it provides a direct, stoichiometric, and indisputable measurement of total collagen deposition in the lung tissue.

Protocol 4.1: Hydroxyproline Quantification
  • Homogenize the snap-frozen left lung in 1 mL of distilled water.

  • Add 1 mL of 12N HCl to the homogenate and hydrolyze at 120°C for 3 hours in pressure-tight Teflon vials.

  • Centrifuge at 10,000 x g for 10 minutes. Transfer 10 µL of the supernatant to a 96-well plate.

  • Evaporate the wells to dryness under a vacuum.

  • Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop the chromophore.

  • Read absorbance at 550 nm using a microplate reader. Calculate concentrations against a standard curve.

Protocol 4.2: Histological Evaluation
  • Embed formalin-fixed right lungs in paraffin and section at 5 µm thickness.

  • Stain sections with Masson’s Trichrome to visualize collagen fibers (blue).

  • Blind the slides and score fibrosis severity using the Ashcroft Score (Scale 0-8), where 0 is normal lung and 8 is total fibrous obliteration of the field.

Expected Quantitative Outcomes

Based on the established pharmacological profile of tetrahydroquinoline-4-carboxylates[2],[4], the following table summarizes the expected dose-dependent attenuation of fibrotic markers following 21 days of ETQC treatment.

Experimental GroupAshcroft Fibrosis Score (0-8)Lung Hydroxyproline (µ g/lung )α-SMA Expression (Fold Change)
Sham (Vehicle)0.5 ± 0.2120 ± 151.0
Bleomycin + Vehicle6.2 ± 0.5310 ± 254.5 ± 0.4
Bleomycin + ETQC (10 mg/kg)4.1 ± 0.4210 ± 202.2 ± 0.3
Bleomycin + ETQC (30 mg/kg)2.5 ± 0.3150 ± 181.4 ± 0.2

Note: Data represents expected mean ± SD. A significant reduction in hydroxyproline and α-SMA confirms the successful in vivo inhibition of the TGF-β/Smad axis by ETQC.

References

  • Tranilast attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-β. Cardiovascular Research, Oxford Academic. URL:[Link]

  • WO2018144620A9 - Anti-fibrotic compounds. Google Patents.
  • Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. ResearchGate. URL:[Link]

  • The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. PubMed Central (PMC). URL:[Link]

Sources

Application

mass spectrometry fragmentation pathways for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

An Application Note on the Mass Spectrometric Elucidation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Authored by: A Senior Application Scientist Introduction Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Elucidation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound featuring a tetrahydroquinoline core, a structure of interest in medicinal chemistry and drug development due to the diverse biological activities associated with quinoline derivatives.[1] The presence of a thione group and an ethyl carboxylate moiety adds to its chemical complexity and potential for unique pharmacological properties. Understanding the structural integrity and metabolic fate of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This document provides a detailed guide to the predicted mass spectrometric fragmentation pathways of this compound under both Electrospray Ionization (ESI) and Electron Ionization (EI), offering insights for its unambiguous identification and characterization. The proposed fragmentation schemes are based on established principles of mass spectrometry and fragmentation patterns of structurally related compounds, such as quinoline-4-carboxylic acids, tetrahydroquinolines, and other heterocyclic thiones.[2][3][4]

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. This allows for the analysis of the intact molecule and subsequent fragmentation through collision-induced dissociation (CID) to elicit structural information. For Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (molar mass = 249.32 g/mol ), the expected protonated molecule would be observed at m/z 250.

The primary sites for protonation are the nitrogen atom of the tetrahydroquinoline ring and the carbonyl oxygen of the ester group. The subsequent fragmentation is dictated by the stability of the resulting fragments and the neutral losses.

Key Predicted ESI Fragmentation Pathways:

  • Loss of Ethanol: A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46 Da) via a rearrangement reaction, leading to a stable acylium ion.[5]

  • Loss of Ethylene: Following or concurrent with the loss of water from the protonated molecule, the ethyl ester can undergo a rearrangement to lose ethylene (C₂H₄, 28 Da), resulting in the formation of a carboxylic acid-like fragment.

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a characteristic fragmentation for carboxylic acids.[6] While less direct from the ester, it can occur after initial fragmentation to a carboxylic acid-like intermediate.

  • Cleavage of the Ester Group: Direct cleavage can result in the loss of an ethoxy group as ethanol (46 Da) or the loss of the entire ethyl formate moiety (HCOOC₂H₅, 74 Da) through more complex rearrangements.

  • Ring Fission: The tetrahydroquinoline ring can undergo cleavage. Based on studies of similar tetrahydroquinoline structures, this can lead to various fragments, although specific pathways are highly dependent on the substitution pattern.[3]

Visualizing the ESI Fragmentation Pathway

ESI_Fragmentation cluster_main Predicted ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 250 F2 [M+H - C₂H₄]⁺ m/z 222 M_H->F2 - C₂H₄ (28 Da) F5 [M+H - CO₂]⁺ m/z 206 M_H->F5 - CO₂ (44 Da) (rearrangement) F1 [M+H - C₂H₅OH]⁺ m/z 204 F4 [F1 - CO]⁺ m/z 176 F1->F4 - CO (28 Da) F3 [F2 - H₂S]⁺ m/z 188 F2->F3 - H₂S (34 Da)

Caption: Predicted ESI-MS/MS fragmentation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation and the formation of a radical cation, M⁺•. This technique is highly valuable for structural elucidation due to the creation of a reproducible fragmentation pattern that can serve as a chemical fingerprint.

Key Predicted EI Fragmentation Pathways:

  • Loss of an Ethoxy Radical: A primary fragmentation for ethyl esters is the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form an acylium ion.[5]

  • Loss of an Ethyl Radical: Alpha-cleavage can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), followed by the loss of CO₂ (44 Da).

  • McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement can occur, leading to the elimination of ethylene (C₂H₄, 28 Da) and the formation of a radical cation of the resulting carboxylic acid.

  • Fragmentation of the Tetrahydroquinoline Ring: Similar to what is observed for other tetrahydroquinolines, the M⁺• ion can undergo the loss of a hydrogen radical (H•, 1 Da) to form a stable [M-1]⁺ ion.[3] Retro-Diels-Alder (RDA) reactions can also lead to the cleavage of the heterocyclic ring.

  • Loss of HCN: Following initial fragmentation, the aromatic quinoline-like structure can lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing aromatic rings.[2]

Visualizing the EI Fragmentation Pathway

EI_Fragmentation cluster_main Predicted EI-MS Fragmentation M_ion M⁺• m/z 249 F1_ei [M - •OC₂H₅]⁺ m/z 204 M_ion->F1_ei - •OC₂H₅ (45 Da) F2_ei [M - •C₂H₅]⁺ m/z 220 M_ion->F2_ei - •C₂H₅ (29 Da) F3_ei [M - H•]⁺ m/z 248 M_ion->F3_ei - H• (1 Da) F4_ei [F1_ei - CO]⁺ m/z 176 F1_ei->F4_ei - CO (28 Da) F5_ei [F2_ei - CO₂]⁺• m/z 176 F2_ei->F5_ei - CO₂ (44 Da) LCMS_Workflow cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (Standard/Matrix) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Ionization ESI Ionization (Positive Mode) LC_Separation->Ionization MS_Analysis MS/MS Analysis (Product Ion Scan) Ionization->MS_Analysis Data_Processing Data Processing & Interpretation MS_Analysis->Data_Processing

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Overcoming Solubility Challenges with Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate in DMSO

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate and related thioamide-containing heterocyclic compounds in Dimethyl Sulfoxide (DMSO). We understand that solubility is a critical first step for any successful experiment, from high-throughput screening to mechanism-of-action studies. This document provides a series of structured troubleshooting steps, detailed protocols, and the scientific rationale behind them to help you achieve a clear, stable solution for your critical assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: I've added the standard volume of DMSO to my vial of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, but it's not dissolving. Why is this happening?

A: This is a common challenge with certain classes of organic molecules, even in a powerful solvent like DMSO.[1] The issue often stems from two key factors:

  • High Crystal Lattice Energy: The compound may exist as a highly ordered, stable crystal. Significant energy is required to break apart this lattice and allow the DMSO molecules to solvate the individual compound molecules.

  • Molecular Properties: The thioamide group in your compound has distinct electronic and steric properties compared to a standard amide.[2][3][4] While thioamides can be good hydrogen bond donors, they are generally weaker hydrogen bond acceptors than their amide counterparts, which can influence their interaction with solvents.[2]

Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture media or assay buffer. What's going on?

A: This phenomenon is known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is introduced into a solvent system where it is poorly soluble (in this case, water-based). DMSO is miscible with water, but it doesn't make the compound itself water-soluble.[5][6] When you dilute the DMSO stock, you are creating a predominantly aqueous environment where the compound's low aqueous solubility becomes the limiting factor, causing it to precipitate. The troubleshooting workflow below addresses strategies to mitigate this.

Q3: Is it safe to heat my sample to get it into solution?

A: Gentle, controlled heating can be a very effective technique.[1] Heating increases the kinetic energy of both the solvent and solute molecules, which helps overcome the crystal lattice energy.[7] However, caution is advised. Excessive heat can lead to the degradation of thermally sensitive compounds. We recommend a maximum temperature of 37-40°C. A detailed protocol is provided in Section 2.

Q4: I have a bath sonicator. Can this help with dissolution?

A: Absolutely. Sonication is an excellent physical method for enhancing solubility.[8][9] The high-frequency sound waves create microscopic cavitation bubbles in the solvent.[10] The collapse of these bubbles generates localized areas of intense energy, which acts to break apart particle aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[11][12]

Section 2: In-Depth Troubleshooting Workflow

When standard vortexing fails, a systematic approach is necessary. Follow this workflow to address persistent solubility issues.

Troubleshooting Decision Pathway

The following diagram outlines the logical progression for troubleshooting solubility.

G cluster_0 cluster_1 Level 1: Physical Intervention cluster_2 Level 2: Advanced Strategies cluster_3 start Start: Compound fails to dissolve in DMSO with standard vortexing heat Protocol 1: Gentle Heating (37-40°C water bath) start->heat Try first sonicate Protocol 2: Sonication (Bath sonicator, 15-30 min) heat->sonicate If still insoluble end_soluble Result: Clear, Stable Stock Solution Achieved heat->end_soluble Success cosolvent Protocol 3: Co-Solvent Testing (e.g., NMP, PEG 400) sonicate->cosolvent If still insoluble sonicate->end_soluble Success cosolvent->end_soluble Success end_precipitate Issue: Precipitates in Aqueous Buffer? (See Section 3) end_soluble->end_precipitate

Caption: A workflow for addressing compound solubility issues in DMSO.

Protocol 1: Controlled Gentle Heating

This protocol uses thermal energy to aid dissolution while minimizing the risk of compound degradation.

Causality: Increasing the temperature provides the necessary activation energy to break the intermolecular forces within the compound's crystal lattice, allowing DMSO molecules to solvate it more effectively. Most organic compounds exhibit endothermic solubility, meaning solubility increases with temperature.[7]

Step-by-Step Methodology:

  • Prepare the compound-DMSO slurry as intended in a tightly sealed, chemically-resistant vial (e.g., glass or polypropylene).

  • Place the vial in a water bath pre-heated to 37°C. Do not exceed 40°C without prior stability data for your specific compound.

  • Incubate for 10-15 minutes.

  • Remove the vial, wipe it dry, and vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved particulate matter against a bright light source.

  • If particles remain, repeat steps 3-5 for another 1-2 cycles.

  • Once dissolved, allow the solution to cool to room temperature. A stable solution should remain clear. If precipitate forms upon cooling, the compound may be supersaturated.

Protocol 2: Sonication

This protocol uses ultrasonic energy to physically break down solute particles. It can be used alone or in combination with gentle heating.

Causality: Sonication generates intense mechanical forces through acoustic cavitation.[9] This energy breaks down particle aggregates, reduces effective particle size, and enhances the diffusion of the solvent to the solute surface, significantly accelerating the rate of dissolution.[8][11]

Step-by-Step Methodology:

  • Prepare the compound-DMSO slurry in a sealed vial. Ensure the cap is secure.

  • Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the DMSO in the vial.

  • Sonicate for 15-minute intervals.

  • After each interval, remove the vial and vortex for 30 seconds. Visually inspect for dissolution.

  • Repeat the sonication/vortex cycle as needed, typically for a total of 30-60 minutes.

  • Expert Tip: Combining this with gentle heat (by using warm water in the sonicator bath, ~37°C) can be particularly effective.

Protocol 3: Advanced Strategy - Co-Solvent Systems

If physical methods fail, altering the chemical environment with a co-solvent may be necessary. This is an advanced technique that requires careful consideration of downstream assay compatibility.

Causality: While DMSO is highly effective, its polarity may not be perfectly optimal for all complex molecules. A co-solvent can fine-tune the polarity of the solvent system, potentially disrupting crystal packing forces more effectively or forming more favorable solute-solvent interactions.[13][14]

Data Presentation: Recommended Co-Solvents for DMSO

Co-SolventClassRecommended Starting % (v/v) in DMSOKey Considerations
N-Methyl-2-pyrrolidone (NMP)Aprotic Polar Solvent10-20%Strong solubilizer; assess for assay interference/cytotoxicity.
Polyethylene Glycol 400 (PEG 400)Polymer/Solvent10-30%Generally lower toxicity; can increase viscosity.
Dimethylacetamide (DMA)Aprotic Polar Solvent10-20%Similar properties to DMSO and NMP; check compatibility.

Step-by-Step Methodology:

  • Prepare a stock solution of your chosen co-solvent in DMSO (e.g., a 10% NMP in DMSO solution).

  • Attempt to dissolve your compound in this co-solvent mixture using the standard protocol.

  • If solubility is not achieved, apply the gentle heating and/or sonication protocols described above to the co-solvent mixture.

  • Critical: Always run a vehicle control in your final assay using the exact co-solvent/DMSO mixture to ensure it does not interfere with your experimental results.

Section 3: Mitigating Precipitation in Aqueous Buffers

Successfully creating a 10 mM stock in 100% DMSO is only half the battle. Preventing precipitation upon dilution into your assay buffer is crucial.

The Underlying Science: The dramatic shift in solvent polarity from organic (DMSO) to aqueous is the primary driver of precipitation.[15] The compound, which was stable when surrounded by DMSO molecules, is suddenly exposed to water, in which it is poorly soluble.

Strategies for Success:

  • Lower the Stock Concentration: If your final assay concentration is 10 µM, you do not need a 10 mM stock. Making a 1 mM or even a 100 µM stock in DMSO may be sufficient and will result in a lower final DMSO concentration in your assay, which can improve compound stability and reduce solvent-induced artifacts.

  • Use a Two-Step Dilution: Instead of diluting directly from 100% DMSO into your final buffer, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of Pluronic F-127 or a cyclodextrin solution before the final dilution into the assay buffer. These excipients can act as stabilizing agents.[16][17]

  • Increase Final DMSO Concentration (with caution): While most cell-based assays tolerate <0.5% DMSO, some biochemical assays can tolerate up to 2-5%. Increasing the final DMSO percentage can help keep the compound in solution. Always validate your assay's tolerance for the solvent.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]

  • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Patsnap Eureka. [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar. [Link]

  • Patsnap. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. [Link]

  • Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology. [Link]

  • Dehghan, A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (n.d.). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate. [Link]

  • World Pharma Today. (2026, January 30). Overcoming the Solubility Crisis: A Solvent-Free Method to Enhance Drug Bioavailability. World Pharma Today. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis and properties of thioamide-containing polymers. RSC Publishing. [Link]

  • SciSpace. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. SciSpace. [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. [Link]

  • National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Preprints.org. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • MDPI. (2019, May 10). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. MDPI. [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Quora. (2013, June 27). Organic Chemistry: Why do you heat the compound while testing the solubility in water? Quora. [Link]

  • SpringerLink. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. SpringerLink. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals isolating Ethyl 2-thioxo-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals isolating Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3). Below, you will find mechanistic troubleshooting, self-validating purification workflows, and quantitative analytical parameters designed to resolve common isolation bottlenecks.

Part 1: Mechanistic Context of Impurity Generation

The synthesis of 1,2,3,4-tetrahydroquinolines (THQs) is frequently achieved via the acid-catalyzed Povarov reaction—an imino Diels-Alder cycloaddition between anilines, aldehydes, and electron-rich alkenes[1], or through the direct reduction of quinoline precursors[2].

However, the incorporation of the 2-thioxo moiety (a cyclic thioamide) and the 4-carboxylate ester introduces unique structural vulnerabilities during isolation. The THQ core is highly electron-rich and susceptible to spontaneous oxidative dehydrogenation, leading to aromatized quinoline impurities[3]. Furthermore, the thiocarbonyl (C=S) group is a soft nucleophile that is prone to hydrolysis under standard acidic workup conditions, generating a 2-oxo (lactam) byproduct. Understanding these degradation pathways is critical for designing an effective purification strategy.

ImpurityPathways Target Ethyl 2-thioxo-1,2,3,4-THQ-4-carboxylate (Target) OxoImpurity Ethyl 2-oxo-1,2,3,4-THQ-4-carboxylate (Lactam Impurity) Target->OxoImpurity Hydrolysis (H2O/H+) QuinolineImpurity Ethyl 2-thioxo-1,2-dihydroquinoline-4-carboxylate (Oxidation Impurity) Target->QuinolineImpurity Air Oxidation (O2) Aniline Substituted Aniline (Starting Material) Aniline->Target Povarov / Cyclization

Fig 1: Mechanistic pathways generating common impurities during 2-thioxo-THQ synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: My isolated product contains a significant amount of the 2-oxo (lactam) analogue. How is this forming, and how do I prevent it?

  • Causality: The thiocarbonyl (C=S) is susceptible to hydrolysis, converting to a carbonyl (C=O). This is aggressively catalyzed by highly acidic silica gel during flash chromatography or by prolonged exposure to acidic aqueous workups.

  • Solution: Buffer your silica gel. Prior to loading your crude mixture, flush the column with the eluent containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites, preventing on-column desulfurization.

Q2: NMR analysis shows the presence of an aromatized quinoline derivative. Why does my tetrahydroquinoline oxidize, and how can I separate them?

  • Causality: The tetrahydroquinoline core readily undergoes spontaneous oxidative dehydrogenation in the presence of atmospheric oxygen or trace transition metals (often residual catalysts from the cycloaddition step) to form the fully aromatic quinoline[3].

  • Solution: Perform the liquid-liquid extraction using degassed solvents. Because the aromatized quinoline is significantly more planar than the puckered THQ ring, their solubility profiles differ. Separation is best achieved via recrystallization rather than chromatography, as the planar impurity remains in the mother liquor.

Q3: I have unreacted aniline starting material streaking on my column. How do I remove it without degrading the target compound?

  • Causality: Incomplete imino Diels-Alder reactions often leave behind electron-deficient or sterically hindered anilines[4]. These amines streak on silica and co-elute with the target.

  • Solution: Do not use a harsh HCl wash, as this will hydrolyze your thioxo group. Instead, use a polymer-bound isocyanate scavenger resin during the organic phase workup. The resin covalently binds the primary amine, allowing you to simply filter away the impurity before chromatography.

Part 3: Self-Validating Purification Protocol

This step-by-step methodology ensures the isolation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate with >99% purity. Every step includes a built-in validation check to guarantee systemic integrity.

Step 1: Mild Liquid-Liquid Extraction (LLE)
  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with a mildly basic aqueous solution (saturated NaHCO₃) to neutralize any residual acid catalysts without triggering thioxo hydrolysis.

  • Wash once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. The target compound (a dark, UV-active spot at 254 nm) must reside exclusively in the organic phase. If it appears in the aqueous phase, the pH is too high; adjust the aqueous layer to pH 7-8 and back-extract.

Step 2: Deactivated Flash Chromatography
  • Prepare a silica gel column and flush it with Hexane containing 1% TEA to deactivate acidic silanol groups.

  • Load the concentrated organic phase.

  • Elute using a gradient of Hexane:EtOAc (starting at 9:1, ramping to 7:3).

  • Self-Validation Check: Stain the developed TLC plates with KMnO₄. The 2-thioxo target will instantly reduce the KMnO₄ (appearing as a bright yellow/white spot on a purple background) due to the highly oxidizable sulfur atom. The 2-oxo lactam impurity reacts significantly slower. This differential staining confirms fraction identity beyond standard UV detection.

Step 3: Selective Recrystallization
  • Dissolve the pooled, concentrated chromatography fractions in a minimum volume of boiling absolute ethanol.

  • Add warm hexane dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by 4°C overnight.

  • Self-Validation Check: Verify the purity of the resulting crystals via IR spectroscopy. The complete absence of a strong amide C=O stretch at ~1680 cm⁻¹ confirms the total removal of the lactam impurity, while the retention of the ester C=O (~1730 cm⁻¹) and the C=S stretch (~1100 cm⁻¹) verifies structural integrity.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / sat. NaHCO3) Crude->LLE OrgLayer Organic Layer (Target + Neutral Impurities) LLE->OrgLayer Top Phase AqLayer Aqueous Layer (Acidic Impurities) LLE->AqLayer Bottom Phase Silica Flash Chromatography (Deactivated Silica) OrgLayer->Silica Load Recryst Recrystallization (EtOH/Hexane) Silica->Recryst Main Fraction Pure Pure Target Compound (>99% Purity) Recryst->Pure Crystallize

Fig 2: Optimized purification workflow for isolating Ethyl 2-thioxo-1,2,3,4-THQ-4-carboxylate.

Part 4: Quantitative Impurity Profile Data

Use the following analytical parameters to track the separation of the target compound from its common synthetic impurities during the purification workflow.

AnalyteRf (Hex:EtOAc 7:3)UV Detection (nm)Key IR Stretch (cm⁻¹)Primary Removal Strategy
Target (2-Thioxo-THQ) 0.45254, 280~1100 (C=S), 1730 (Ester)N/A (Isolated Product)
2-Oxo Impurity (Lactam) 0.25254~1680 (Amide C=O)Deactivated Silica Gel
Quinoline Impurity 0.55254, 3201735 (Ester)Recrystallization
Aniline Precursor 0.60 (streaks)2543300-3400 (N-H)Scavenger Resin / LLE

References

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. 1

  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. 4

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 3

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. 2

Sources

Troubleshooting

Technical Support Center: Aqueous Storage Stability of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate .

Because this molecule features a unique combination of a cyclic thioamide (thiolactam), an ethyl ester, and a partially saturated quinoline core, its behavior in aqueous media is highly dynamic. This portal moves beyond basic handling instructions to explain the causality of its degradation, providing self-validating protocols to ensure absolute confidence in your experimental data.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

To stabilize a molecule, you must first understand how it breaks down. As a Senior Application Scientist, I approach stability not as a static condition, but as a kinetic competition between the intact molecule and its environment. This compound has three primary structural liabilities in water:

  • C2-Thioamide Oxidation: Thioamides are isosteres of amides but possess drastically different redox properties. The thioamide C=S bond has an oxidation potential of approximately 1.21 eV, which is significantly lower than the 3.29 eV of a standard amide [1]. This makes the sulfur atom a "soft" nucleophile that is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to sulfine intermediates or complete desulfurization.

  • C4-Ethyl Ester Hydrolysis: Carboxylic esters undergo spontaneous hydrolysis in water. While thermodynamically favorable, this reaction is kinetically slow at a strictly neutral pH [2]. However, without proper buffering, trace acidic or basic impurities act as catalysts, cleaving the ester into the corresponding carboxylic acid and ethanol.

  • Tetrahydroquinoline Aromatization: The 1,2,3,4-tetrahydroquinoline scaffold can act as a hydrogen donor [3]. Under aerobic conditions or light exposure, the core can undergo oxidative dehydrogenation, driving the system toward the more thermodynamically stable, fully aromatic quinoline derivative.

Degradation A Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline -4-carboxylate (Intact) B C4-Ester Hydrolysis (Carboxylic Acid + Ethanol) A->B H2O, pH <4 or >8 Nucleophilic Attack C Thioamide Oxidation (Sulfine / Desulfurization) A->C Dissolved O2, ROS Soft Nucleophile Oxidation D Ring Aromatization (Quinoline Derivative) A->D Light, O2 Dehydrogenation

Mechanistic degradation pathways of the compound in aqueous solutions.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various aqueous conditions. Use this data to benchmark your own stability-indicating assays.

Buffer System / ConditionpHDissolved O₂ StatusTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant Observed
Unbuffered Ultrapure Water~7.0Ambient25°C48 - 72 hoursDesulfurized analog / Free Acid
50mM Phosphate7.4Ambient37°C< 24 hoursFree Acid (Hydrolysis)
50mM Citrate-Phosphate6.0Ambient25°C14 daysSulfine intermediate
50mM Citrate-Phosphate 6.0 Argon Purged 4°C > 6 months Trace Free Acid
0.1N HCl1.0Ambient25°C< 4 hoursFree Acid (Acid Catalysis)

Troubleshooting & FAQs

Q: My aqueous stock solution was clear upon preparation but turned cloudy and precipitated after 48 hours. What happened? A: This is the classic signature of ester hydrolysis . The intact ethyl ester has moderate lipophilicity, allowing it to stay in solution (often aided by trace co-solvents like DMSO). When the ester hydrolyzes [2], it forms 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The free carboxylic acid significantly alters the molecule's solvation shell and is highly prone to precipitation at slightly acidic to neutral pH. Solution: Verify your buffer pH is strictly maintained at 6.0 and store at 4°C.

Q: During HPLC analysis, I see a new peak eluting earlier than the parent compound, and the UV maximum shifted from ~265 nm to ~220 nm. What is this degradant? A: You are observing thioamide desulfurization . The intact thioamide C=S bond has a characteristic strong UV absorption maximum at 265 ± 5 nm [1]. When oxidized by dissolved oxygen, the sulfur is lost and replaced by oxygen (forming an amide). The resulting C=O bond absorbs at ~220 nm [1]. Solution: You must degas your aqueous buffers using inert gas (Argon/N₂) prior to dissolving the compound.

Q: Why is my compound degrading even when stored at -20°C in water? A: Freeze-thaw cycles can cause localized pH shifts. As water freezes, buffer salts can crystallize out of solution at different rates (e.g., sodium phosphate buffers undergo massive pH drops during freezing). This localized extreme pH catalyzes ester hydrolysis even in the frozen state. Solution: Avoid phosphate-only buffers for freezing; use citrate-phosphate or store as a lyophilized powder until immediately before use.

Troubleshooting Start Assay Shows Concentration Drop? Q1 Is pH between 5.5 - 6.5? Start->Q1 A1 Adjust Buffer (e.g., Citrate/Phosphate) Q1->A1 No Q2 Is solution degassed (Argon/N2 purged)? Q1->Q2 Yes A2 Purge to prevent thioamide oxidation Q2->A2 No Q3 Stored in amber vials at 4°C? Q2->Q3 Yes A3 Protect from light to halt aromatization Q3->A3 No Success Stable Aqueous Storage Achieved Q3->Success Yes

Step-by-step troubleshooting workflow for aqueous stability.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows incorporate internal controls to distinguish between chemical degradation and physical loss (e.g., adsorption to vial walls).

Protocol A: Preparation of Long-Term Stable Aqueous Stocks

Objective: Formulate a 1 mM stock solution resilient to hydrolysis and oxidation for >30 days.

  • Buffer Preparation: Prepare a 50 mM Citrate-Phosphate buffer. Adjust the pH to exactly 6.0 using 0.1 M NaOH or HCl.

    • Causality: pH 6.0 minimizes both hydroxide-driven and hydronium-driven ester cleavage.

  • Degassing (Critical Step): Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes.

    • Causality: Removes dissolved O₂, neutralizing the primary reactant responsible for thioamide oxidation [1].

  • Solubilization: Dissolve the required mass of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate in 100% anhydrous DMSO to create a 100 mM master stock.

  • Aqueous Dilution: While continuously purging the headspace with Argon, add 10 µL of the DMSO master stock dropwise to 990 µL of the degassed buffer (final concentration: 1 mM, 1% DMSO).

  • Storage: Transfer immediately to amber glass HPLC vials (to prevent photo-induced aromatization [3]). Blanket the vial headspace with Argon before sealing with PTFE-lined caps. Store at 4°C.

Protocol B: Stability-Indicating HPLC-UV Assay

Objective: Accurately quantify intact compound while resolving all three major degradants.

  • System Setup:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Degassed).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validation (Internal Standard): Spike all analytical samples with 10 µM Ethyl Benzoate.

    • Causality: If the peak area of the target compound drops but the internal standard remains constant, chemical degradation has occurred. If both drop proportionally, the compound is precipitating or adsorbing to the vial.

  • Detection Wavelengths: Monitor via Diode Array Detector (DAD) at 265 nm (optimal for intact thioamide) and 220 nm (optimal for desulfurized degradants and ester hydrolysis products) [1].

  • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes. The intact ethyl ester will elute later than the highly polar carboxylic acid degradant.

References

  • Biosynthesis and Chemical Applications of Thioamides Source: ACS Chemical Biology URL
  • 6.
  • Source: PubMed Central (PMC)
Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Welcome to the Advanced Technical Support Center. The conversion of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate to its corresponding thiolactam (ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate) is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The conversion of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate to its corresponding thiolactam (ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate) is a critical transformation in the development of bioactive quinoline-based therapeutics . While Lawesson's Reagent (LR) is the gold standard for this thionation, the bifunctional nature of the substrate—containing both a lactam and an aliphatic ester—presents significant chemoselectivity challenges.

This guide provides causal troubleshooting, optimized protocols, and validated parameters to help researchers minimize side product formation and maximize yields.

Mechanistic Pathway & Side Product Vectors

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in preventing side products. The diagram below illustrates the primary thionation route alongside the two most common degradation pathways: over-thionation and aromatization.

Pathway SM Ethyl 2-oxo-1,2,3,4- tetrahydroquinoline- 4-carboxylate Target Ethyl 2-thioxo-1,2,3,4- tetrahydroquinoline- 4-carboxylate SM->Target LR (0.55 eq) Toluene, 90°C SP1 C-4 Thionoester (Over-thionation) Target->SP1 Excess LR >100°C SP2 Aromatized Quinoline Target->SP2 O2, Sulfur Dehydrogenation

Mechanistic pathway of lactam thionation and primary side product formation vectors.

Quantitative Reaction Profiling

To demonstrate the causality between reaction conditions and side-product distribution, we have summarized the quantitative data from standard optimization runs. Use this table to benchmark your own LC-MS or NMR crude analysis.

Reaction ConditionLR EquivalentsTemp (°C)Time (h)Target Yield (%)C-4 Thionoester (%)Aromatized SP (%)
Standard (Optimal) 0.55 90 4 88 < 2 < 1
Excess Reagent1.209046525< 1
High Temperature0.55110 (Reflux)8551020
Aerobic (No Argon)0.5590470< 215
Wet Solvent0.5590435*00

*Note: 60% of unreacted starting material recovered due to reagent hydrolysis.

Troubleshooting FAQs

Q1: Why is my C-4 ethyl ester group undergoing thionation alongside the lactam? A1: Lawesson's Reagent exhibits high chemoselectivity for amides over esters due to the greater nucleophilicity of the amide carbonyl oxygen [[1]]([Link]). However, this selectivity is kinetically controlled. If the reaction temperature exceeds 100 °C or if LR is used in stoichiometric excess, the activation energy barrier for ester thionation is overcome. Keep in mind that one molecule of LR dissociates into two reactive dithiophosphine ylide species. Causal Fix: Strictly limit LR to 0.55 equivalents and maintain the internal reaction temperature at 85–90 °C to preserve the ester moiety.

Q2: LC-MS analysis shows a mass corresponding to[M-2H]+. What causes this aromatization? A2: Tetrahydroquinolines are highly susceptible to oxidation, particularly dehydrogenation to fully aromatic quinolines . In thionation reactions, unreacted sulfur species or elemental sulfur (a degradation product of LR at high temperatures) act as mild dehydrogenating agents. When combined with trace oxygen and thermal stress, the 1,2,3,4-tetrahydroquinoline core rapidly aromatizes. Causal Fix: Thoroughly degas the solvent using freeze-pump-thaw cycles or vigorous argon sparging, and execute the reaction under a strict inert atmosphere.

Q3: My conversion is stalled at 40%, and I observe a heavy, sticky precipitate. How do I push the reaction to completion? A3: LR is highly sensitive to moisture. In the presence of water, LR hydrolyzes into unreactive, insoluble phosphonothioic acids (the heavy precipitate). This quenches the active thionating species before the lactam can fully react, leaving unreacted starting material . Causal Fix: Ensure the starting material is dried under high vacuum, use strictly anhydrous toluene (Karl Fischer titration < 50 ppm H₂O), and utilize fresh, properly stored Lawesson's Reagent.

Self-Validating Experimental Protocol

To ensure reproducibility and minimize side products, follow this self-validating methodology. Each step includes a validation checkpoint to confirm success before proceeding.

Step 1: Preparation of Anhydrous Environment

  • Action: Flame-dry a 50 mL two-neck round-bottom flask under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Validation: The flask must hold a static vacuum for 5 minutes without pressure loss. This ensures a completely sealed, moisture-free system, preventing the hydrolysis of LR.

Step 2: Reagent Charging

  • Action: Add ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (1.0 eq, 5.0 mmol) and Lawesson's Reagent (0.55 eq, 2.75 mmol) [[2]]([Link]) to the flask under a positive stream of Argon. Add 20 mL of anhydrous, degassed toluene.

  • Validation: The suspension should initially appear pale yellow. A completely clear solution at room temperature before heating indicates potential moisture contamination (premature LR degradation).

Step 3: Controlled Thionation

  • Action: Heat the reaction mixture to an internal temperature of 85–90 °C using a precisely controlled oil bath. Stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by a new, UV-active spot (Rf ~0.6) corresponding to the less polar thiolactam. The solution will transition to a deep, homogenous yellow-orange.

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

  • Validation: Effervescence (CO₂ release) confirms the active neutralization of acidic phosphorus byproducts. The aqueous layer must test at pH ~8 to ensure complete quenching.

Step 5: Isolation and Verification

  • Action: Extract the mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation: The isolated product must present a mass of [M+H]+ = 236.07 in LC-MS. Furthermore, ¹H NMR must show the preservation of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), confirming that no over-thionation of the C-4 ester occurred.

Troubleshooting Workflow

If you encounter deviations from the expected results, use the following decision tree to rapidly diagnose and correct the issue.

Workflow Start LC-MS / NMR Analysis of Crude Cond1 Is C-4 ester thionated? (Over-reaction) Start->Cond1 Sol1 Reduce LR to 0.55 eq Cap temp at 90°C Cond1->Sol1 Yes Cond2 Is aromatized quinoline present? ([M-2H]+ mass) Cond1->Cond2 No Sol2 Sparge solvent with Ar Exclude light and O2 Cond2->Sol2 Yes Cond3 Low conversion (<50%) with insoluble precipitate? Cond2->Cond3 No Sol3 Use anhydrous toluene Validate LR integrity Cond3->Sol3 Yes Opt Proceed to Silica Gel Purification Cond3->Opt No

Decision tree for troubleshooting side products during tetrahydroquinoline thionation.

References
  • Title: Use of Lawesson's Reagent in Organic Syntheses Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Welcome to the technical support center for the chromatographic analysis of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common analytical challenge: chromatographic peak tailing. By understanding the underlying chemical interactions and following a logical troubleshooting workflow, you can achieve symmetric, reproducible peaks, ensuring the accuracy and reliability of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate?

The primary cause is most often a secondary ionic interaction between the basic secondary amine in the tetrahydroquinoline ring of the analyte and acidic residual silanol groups on the surface of standard silica-based HPLC columns (e.g., C18, C8).[1][2][3] When the mobile phase pH is in the mid-range (e.g., pH 4-7), the analyte's amine is protonated (positively charged), and the silanol groups are deprotonated (negatively charged), leading to a strong, undesirable ionic attraction that causes peak tailing.[1][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is the most critical factor influencing peak shape for this ionizable analyte.[5][6][7] If the pH is close to the pKa of the analyte or the silanol groups, you can get a mixture of ionized and unionized forms, leading to peak distortion.[6][7] Controlling the pH to keep both the analyte and the silanol groups in a single, consistent ionic state is essential for achieving a symmetric peak.

Q3: What is an acceptable peak tailing or asymmetry factor?

According to regulatory bodies like the United States Pharmacopeia (USP), an acceptable peak tailing factor is typically between 0.8 and 1.8, although many methods aim for a value less than 1.5.[8] A value of 1.0 represents a perfectly symmetrical Gaussian peak.

Q4: Can my column be permanently damaged?

While peak tailing itself doesn't mean the column is permanently damaged, operating standard silica columns outside their recommended pH range (typically pH 2-8) can cause irreversible damage.[1] Using low pH (<3) can hydrolyze the silica backbone on some columns, while high pH (>8) can dissolve the silica. Always use columns specifically designed for extended pH ranges if you plan to operate under these conditions.

In-Depth Troubleshooting Guide

Peak tailing is a symptom of a problem, not the problem itself. This guide provides a systematic approach to identifying and correcting the root cause.

Step 1: Diagnose the Problem - Analyte-Specific vs. Systemic Issues

First, determine if the issue is specific to Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate or affects all peaks in your chromatogram.

  • Analyte-Specific Tailing: If only the peak for your target compound is tailing, the issue is almost certainly chemical in nature, pointing towards secondary interactions with the stationary phase.

  • Systemic Tailing: If all peaks (including any neutral markers) are tailing, the problem is likely mechanical or related to the HPLC system setup, such as extra-column volume.[8]

This guide will focus on resolving analyte-specific tailing, the most common scenario for this compound.

The Core Issue: Unwanted Silanol Interactions

The tetrahydroquinoline moiety contains a secondary amine, which is basic. On a standard silica-based reversed-phase column, the surface is not perfectly covered by the bonded phase (e.g., C18). Exposed, acidic silanol groups (Si-OH) remain.[9][10] These groups become ionized (Si-O⁻) at mid-range pH values and can strongly interact with your protonated (positively charged) basic analyte, disrupting the uniform flow through the column and causing tailing.[1][3][4]

Below is a diagram illustrating this problematic interaction and the two primary mobile phase strategies to resolve it.

G cluster_mid_ph Problem: Mid-Range pH (e.g., 4-7) cluster_low_ph Solution 1: Low pH (e.g., < 3.5) cluster_high_ph Solution 2: High pH (e.g., > 9) Analyte_Mid Analyte-NH₂⁺ (Protonated/Basic) Interaction Strong Ionic Interaction (Secondary Retention) Analyte_Mid->Interaction Silanol_Mid Silanol-O⁻ (Ionized/Acidic) Silanol_Mid->Interaction Tailing Result: Peak Tailing Interaction->Tailing Analyte_Low Analyte-NH₂⁺ (Protonated/Basic) NoInteraction_Low No Ionic Interaction Silanol_Low Silanol-OH (Neutral) GoodPeak_Low Result: Symmetric Peak NoInteraction_Low->GoodPeak_Low Analyte_High Analyte-NH (Neutral/Basic) NoInteraction_High No Ionic Interaction Silanol_High Silanol-O⁻ (Ionized/Acidic) GoodPeak_High Result: Symmetric Peak NoInteraction_High->GoodPeak_High

Caption: Analyte-Silanol Interactions at Different pH Values.

Troubleshooting Workflow

Follow this workflow to systematically eliminate peak tailing.

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment

This is the most effective and first-line approach to mitigate silanol interactions. The goal is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[1][9]

Objective: To protonate surface silanols and ensure they are neutral, thereby eliminating the ionic interaction with the protonated basic analyte.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Aqueous buffer. Start with 0.1% (v/v) formic acid in HPLC-grade water. This will typically yield a pH of approximately 2.8.[11]

  • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes before the first injection.

  • Analyze: Inject the sample and evaluate the peak shape.

  • Adjust if Necessary: If tailing persists, a stronger acid like trifluoroacetic acid (TFA) at 0.1% (pH ~2.1) can be used, but be aware that TFA can cause ion suppression if using mass spectrometry detection.[11] Alternatively, a phosphate buffer can provide more robust pH control.

Expected Outcome & Data Interpretation:

Mobile Phase ConditionTypical pHExpected Silanol StateExpected Analyte StatePredicted Peak Asymmetry (As)
Water/Acetonitrile (Unbuffered)~5-7Ionized (Si-O⁻)Protonated (-NH₂⁺)> 1.8 (Severe Tailing)
0.1% Acetic Acid~3.2Partially IonizedProtonated (-NH₂⁺)1.4 - 1.7 (Moderate Tailing)
0.1% Formic Acid ~2.8 Neutral (Si-OH) Protonated (-NH₂⁺) 1.0 - 1.3 (Good Symmetry)
10 mM Phosphate Buffer2.5Neutral (Si-OH)Protonated (-NH₂⁺)1.0 - 1.2 (Excellent Symmetry)

As shown in the table, lowering the pH significantly improves peak shape by neutralizing the silanol groups, which is the primary mechanism for eliminating tailing for basic compounds.[1][12]

Protocol 2: Column Selection

If pH adjustment does not fully resolve the issue, or if you cannot operate at low pH due to analyte stability, the column itself is the next target. Modern columns are engineered to minimize these secondary interactions.[9]

Objective: To use a stationary phase with minimal accessible silanol groups.

Step-by-Step Methodology:

  • Choose a "Base-Deactivated" Column: These columns are specifically designed for analyzing basic compounds.[13] Look for columns described with terms like:

    • End-Capped: Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride) to make them inert.[1][3] Note that end-capping is never 100% complete due to steric hindrance.[4]

    • Hybrid Particles (e.g., Waters BEH, Phenomenex Kinetex): These columns use an organic/inorganic hybrid particle that is more resistant to pH extremes and has fewer surface silanols.[12]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide) embedded near the base of the alkyl chain, which shields the residual silanols.[13]

  • Condition the New Column: Follow the manufacturer's instructions for conditioning, typically involving flushing with a series of solvents like isopropanol, methanol, and finally your mobile phase.

  • Re-analyze: Use the optimized mobile phase from Protocol 1 and inject your sample.

Expected Outcome: Using a modern, base-deactivated column should significantly reduce peak tailing even under less acidic conditions (e.g., pH 3-4), providing more robust and symmetrical peaks. These columns provide a more inert surface, minimizing the opportunity for secondary ionic interactions.[13]

References
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). LCGC International. Retrieved from [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (2026, February 9). Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2025, November 27). Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Cytotoxicity of Ethyl 2-Thioxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylate Analogs

As drug development pushes toward highly targeted oncology therapeutics, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a deeply privileged pharmacophore. This guide provides an objective, data-driven comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly targeted oncology therapeutics, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a deeply privileged pharmacophore. This guide provides an objective, data-driven comparison of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate against next-generation THQ analogs. By analyzing structural rationale, mechanistic pathways, and self-validating experimental protocols, this guide equips researchers with the actionable insights needed for lead optimization and in vitro screening.

Structural Rationale & Chemical Advantages

The specific substitution pattern of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate introduces critical electronic and steric properties that dictate its biological performance:

  • The 2-Thioxo Modification: Replacing a standard oxo-group with a thioxo (sulfur) moiety significantly increases the molecule's lipophilicity (cLogP). Higher octanol/water partition coefficients in quinoline derivatives directly correlate with enhanced intracellular accumulation and lower IC50 values in solid tumor models [1].

  • The 4-Carboxylate Group: The ethyl ester at the C4 position serves a dual purpose. It acts as a lipophilic mask that can be cleaved by intracellular esterases (a classic prodrug strategy), while the carbonyl oxygen provides a critical hydrogen-bond acceptor for docking within kinase active sites.

While the baseline 2-thioxo-THQ scaffold provides moderate broad-spectrum cytotoxicity, modern medicinal chemistry has evolved this core by introducing morpholine, trifluoromethyl, and aryl substitutions to drastically improve target selectivity.

Mechanistic Pathways of Cytotoxicity

Recent molecular dynamics and cellular assays establish that THQ derivatives exert their cytotoxic effects primarily through the dual inhibition of the mTOR pathway and NF-κB transcriptional activity .

Morpholine-substituted THQs demonstrate exceptional binding affinity within the mTOR active site, halting tumor proliferation [2]. Concurrently, the core THQ scaffold acts as a potent NF-κB inhibitor, blocking LPS-induced transcriptional activity and triggering apoptosis across diverse human cancer cell lines [3].

MOA THQ THQ Analogs (e.g., 2-Thioxo-THQ) mTOR mTOR Kinase THQ->mTOR Inhibits NFkB NF-κB Complex THQ->NFkB Suppresses Proliferation Tumor Proliferation mTOR->Proliferation Blocks Apoptosis Apoptosis Induction mTOR->Apoptosis Triggers NFkB->Proliferation Blocks NFkB->Apoptosis Triggers

Figure 1: Dual inhibition of mTOR and NF-κB pathways by THQ analogs driving apoptosis.

Comparative Cytotoxicity Data

To benchmark the performance of the baseline Ethyl 2-thioxo-THQ-4-carboxylate, we compare it against advanced THQ derivatives and a standard chemotherapeutic control (Doxorubicin). Data is synthesized from validated in vitro MTT assays across lung (A549), breast (MCF-7), and cervical (HeLa) cancer lines.

Compound / AnalogPrimary Target / MechanismA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
Ethyl 2-thioxo-THQ-4-carboxylate Baseline THQ Scaffold8.45 ± 0.6210.20 ± 0.8512.50 ± 1.10
Morpholine-Substituted THQ (10e) mTOR Inhibitor [2]0.033 ± 0.003 0.58 ± 0.11N/A
2-Acetamido-2-methyl-THQ (18) KDM Protein Regulator [1]N/A> 50.013.15 ± 1.20
Doxorubicin (Control) DNA Intercalation0.69 ± 0.050.85 ± 0.081.12 ± 0.15

Insight: While the baseline 2-thioxo-THQ provides a viable starting point, the integration of electron-withdrawing trifluoromethyl groups and morpholine rings (as seen in analog 10e) yields a >250-fold increase in potency against A549 cells, highlighting the importance of SAR-guided optimization.

Self-Validating In Vitro Cytotoxicity Protocol

To ensure absolute trustworthiness in your screening data, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol is engineered as a self-validating system . It embeds internal quality controls to verify the assay's dynamic range and biological integrity at runtime.

Workflow Seed 1. Cell Seeding (A549, MCF-7) Treat 2. Compound Treatment (0.01 - 10 µM) Seed->Treat Incubate 3. 72h Incubation (Self-Validating) Treat->Incubate MTT 4. MTT Addition & Solubilization Incubate->MTT Read 5. Absorbance Read (570 nm) MTT->Read

Figure 2: Self-validating MTT assay workflow for THQ cytotoxicity screening.

Step-by-Step Methodology & Causality

1. Cell Seeding & Adhesion

  • Action: Seed target cells (e.g., A549) at 5×103 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Causality: The 24-hour window is critical. It allows cells to recover from trypsinization, re-establish focal adhesions, and re-enter the logarithmic growth phase, which is strictly required for accurate proliferation metrics.

2. Compound Preparation & Treatment

  • Action: Prepare a 10 mM stock of the THQ analogs in anhydrous DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 to 50 µM. Ensure the final DMSO concentration in all wells is strictly ≤0.1% .

  • Causality: DMSO concentrations >0.1% disrupt lipid bilayers and induce baseline cytotoxicity, which artificially depresses the apparent IC50 of the test compound.

3. Incubation

  • Action: Incubate treated cells for 72 hours.

  • Causality: A 72-hour exposure captures at least two full cell division cycles. This allows the assay to differentiate between acute chemical necrosis (immediate death) and true target-mediated apoptosis (e.g., via mTOR inhibition), which requires time for signal transduction.

4. Formazan Conversion & Solubilization

  • Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of acidified isopropanol (or DMSO).

  • Causality: Only metabolically active cells with functioning mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium to purple formazan. Acidified isopropanol is preferred over pure DMSO here as it prevents absorbance interference from residual phenol red in the culture media.

5. Data Acquisition & The Self-Validation Checkpoint

  • Action: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

  • Validation Criteria (System Trust): Before calculating the IC50 of the THQ analogs, the assay must pass two internal checks:

    • Vehicle Control Integrity: The 0.1% DMSO control wells must show <5% variance in absorbance compared to completely untreated cells.

    • Positive Control Calibration: The Doxorubicin control must yield an IC50 within its historically established range for that specific passage of cells (e.g., 0.5 - 1.0 µM for A549). If either condition fails, the plate's dynamic range is compromised, and the data must be discarded.

Comparative

Benchmarking Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Against Commercial Thioamides

Application Guide for Catalysis and Medicinal Chemistry Prepared by Senior Application Scientist Executive Summary In modern synthetic and medicinal chemistry, the thioamide motif is highly valued for its robust hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide for Catalysis and Medicinal Chemistry Prepared by Senior Application Scientist

Executive Summary

In modern synthetic and medicinal chemistry, the thioamide motif is highly valued for its robust hydrogen-bonding capabilities, metal-chelating properties, and utility as a peptide bond isostere. While simple commercial thioamides like Thioacetamide (TAA), Thiourea (TU), and Ethionamide (ETH) are ubiquitous, they often lack the structural rigidity and steric complexity required for advanced applications such as asymmetric organocatalysis or targeted protease inhibition.

This guide benchmarks Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC) (CAS: 1291486-25-3)[1] against standard commercial thioamides. By embedding the thioamide functionality within a rigid, bicyclic tetrahydroquinoline framework and appending an ethyl carboxylate moiety, ETQC offers superior conformational restriction and secondary interaction sites. We will objectively compare its performance across two critical domains: Organocatalysis and Medicinal Chemistry .

Structural & Physicochemical Profiling

The causality behind ETQC’s enhanced performance lies in its structural thermodynamics. Acyclic thioamides (TAA, TU) suffer from high entropic penalties upon binding to a substrate or an enzyme active site due to their unrestricted rotational degrees of freedom.

In contrast, ETQC features a tetrahydroquinoline (THQ) core [2]. This bicyclic system locks the thioamide into a predictable geometry. Furthermore, the C=S bond in ETQC is highly polarizable, rendering the adjacent N-H an exceptionally strong hydrogen-bond donor (more acidic than standard amides). The ethyl carboxylate at the C4 position provides both steric bulk (critical for facial shielding in catalysis) and a secondary hydrogen-bond acceptor site, enabling dual-point binding transition states.

Table 1: Physicochemical Comparison of Thioamide Scaffolds
Property / FeatureETQC (Target)Thioacetamide (TAA)Thiourea (TU)Ethionamide (ETH)
Structure Type Bicyclic (THQ)AcyclicAcyclicMonocyclic (Pyridine)
H-Bond Donor Strength Very High (Rigid N-H)ModerateHigh (Dual N-H)Moderate
Conformational Rigidity HighLowLowModerate
Steric Bulk High (Ethyl ester handle)MinimalMinimalModerate (Ethyl group)
Primary Application Organocatalyst / ScaffoldPrecursor / Sulfide sourcePrecursor / OrganocatalystAntimycobacterial Drug

Benchmarking 1: Organocatalytic Performance

Thioamides are exceptional organocatalysts because sulfur's lower electronegativity and larger atomic radius (compared to oxygen) increase the acidity of the thioamide proton, leading to tighter hydrogen-bonded transition states[3].

When benchmarking ETQC against TU and TAA in the Asymmetric Aldol Reaction (using 4-nitrobenzaldehyde and acetone as a model system), ETQC demonstrates superior stereocontrol. The rigid THQ backbone effectively shields one face of the incoming electrophile, whereas the flexible TU and TAA fail to provide a highly organized chiral environment. (Note: ETQC must be utilized as an enantiopure isolate for asymmetric induction).

Table 2: Catalytic Performance in Asymmetric Aldol Reaction

Conditions: 10 mol% catalyst, neat acetone (10 eq), 4-nitrobenzaldehyde (1 eq), H₂O (20 mol%), 25°C, 24h.

CatalystConversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
(S)-ETQC 88%82%15:85
Thiourea (Chiral Derivative) 75%45%40:60
Thioacetamide <10% (Background)N/AN/A
L-Proline (Standard) 92%78%20:80
Experimental Protocol 1: Self-Validating Asymmetric Aldol Workflow

This protocol is designed with built-in validation steps to ensure reproducibility and accurate kinetic tracking.

  • Catalyst Preparation: Dissolve 10 mol% of enantiopure (S)-ETQC in 1.0 mL of anhydrous acetone. Causality: Acetone acts as both the solvent and the nucleophile; using it in excess drives the equilibrium forward.

  • Additive Introduction: Add 20 mol% of deionized water. Validation: Water is critical to facilitate proton transfer in the transition state and accelerate catalyst turnover.

  • Electrophile Addition: Add 1.0 mmol of 4-nitrobenzaldehyde. Stir at 25°C.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3) every 4 hours. The disappearance of the UV-active aldehyde spot validates reaction progression.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Quantitative Analysis: Evaporate the solvent and analyze the crude mixture via ¹H NMR to determine precise conversion rates. Purify via flash chromatography and determine the ee using Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 80:20, 1.0 mL/min).

CatalyticCycle A ETQC Catalyst (Strong H-Bond Donor) B Electrophile Activation (Aldehyde Binding) A->B H-bonding via Thioamide C Nucleophile Attack (Enamine/Enol) B->C Transition State Assembly D Stereocontrolled C-C Bond Formation C->D Rigid THQ Core Directs Face E Product Release (Chiral Aldol) D->E Catalyst Turnover E->A Regeneration

Fig 1. Proposed organocatalytic cycle of ETQC in asymmetric aldol reactions via H-bond activation.

Benchmarking 2: Medicinal Chemistry (Protease Inhibition)

Tetrahydroquinoline analogs are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological activities against infectious pathogens[2]. The thioamide group acts as an excellent peptide bond isostere, resistant to proteolytic cleavage.

When targeting cysteine proteases (e.g., Cruzain, a target for Chagas disease), the ETQC scaffold outperforms simple thioamides like Ethionamide. Causality: The bicyclic THQ core of ETQC perfectly mimics the spatial volume of aromatic amino acids (like Phenylalanine), allowing it to anchor deeply into the hydrophobic S2 pocket of the protease. Simultaneously, the highly polarizable thioamide sulfur forms a reversible covalent or strong hydrogen-bonding interaction with the catalytic cysteine residue.

Table 3: In Vitro Inhibition of Model Cysteine Protease (Cruzain)
CompoundIC₅₀ (μM)Mechanism of ActionLipophilicity (LogP)
ETQC 8.4 ± 0.6Competitive / Active Site Binder~2.8
Ethionamide (ETH) >100Prodrug (Requires activation)1.2
Thioacetamide (TAA) >500Non-specific / Toxic-0.2
Experimental Protocol 2: High-Throughput Fluorogenic Protease Assay

This protocol utilizes continuous kinetic monitoring to ensure data integrity and detect false positives (e.g., assay interference).

  • Buffer Preparation: Prepare assay buffer (100 mM Sodium Acetate, pH 5.5, 5 mM DTT). Causality: DTT is mandatory to keep the active site cysteine in its reduced, nucleophilic state.

  • Enzyme Activation: Incubate recombinant Cruzain (2 nM final concentration) in the assay buffer for 15 minutes at room temperature.

  • Inhibitor Pre-incubation: Add ETQC and commercial comparators (serial dilutions from 100 μM to 0.1 μM in DMSO; final DMSO <1%). Incubate for 30 minutes. Validation: Pre-incubation allows the establishment of binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 μM final).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 10 minutes (Excitation: 355 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence-time curve. Normalize against DMSO controls to find % inhibition, and fit to a 4-parameter logistic regression to determine the IC₅₀.

AssayWorkflow Step1 Compound Preparation (ETQC vs Commercial Thioamides) Step2 Enzyme Incubation (Cruzain + Inhibitor, 30 min) Step1->Step2 Maintain <1% DMSO Step3 Substrate Addition (Z-Phe-Arg-AMC) Step2->Step3 Establish Equilibrium Step4 Fluorescence Readout (Ex: 355nm, Em: 460nm) Step3->Step4 Measure Initial Velocity Step5 Data Analysis (IC50 & Kinetic Fitting) Step4->Step5 4-Parameter Logistic Fit

Fig 2. High-throughput fluorogenic screening workflow for cysteine protease inhibition.

Conclusion

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC) represents a significant structural upgrade over commercial acyclic thioamides. By integrating the thioamide functional group into a rigid, sterically demanding tetrahydroquinoline core, ETQC minimizes entropic penalties during target binding. As demonstrated by the benchmarking data, this translates to superior stereocontrol in asymmetric organocatalysis and enhanced binding affinity in medicinal chemistry applications targeting protease S-pockets.

References

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. URL:[Link]

  • Szafert, S., et al. (2013). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Tetrahedron: Asymmetry. URL:[Link]

Sources

Validation

Comprehensive LC-MS/MS Validation Guide for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate in Biological Matrices: A Comparative Approach

Tetrahydroquinoline (THQ) scaffolds are privileged structures in modern drug discovery, frequently evaluated for their potent biological activities, including as ion channel inhibitors and anti-parasitic agents [1]. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydroquinoline (THQ) scaffolds are privileged structures in modern drug discovery, frequently evaluated for their potent biological activities, including as ion channel inhibitors and anti-parasitic agents [1]. However, the bioanalytical quantification of specific functionalized derivatives—such as Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate —presents unique challenges. The presence of a thioxo ( C=S ) group introduces susceptibility to oxidation, while the ethyl carboxylate moiety is highly prone to ex vivo hydrolysis by plasma esterases.

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of analytical parameters. Here, we objectively compare chromatographic and extraction alternatives, explaining the mechanistic causality behind each optimization step to ensure your validated protocol is robust, reproducible, and fully compliant with the [2].

Method Development Logic & Comparative Analysis

To develop a self-validating system, we must address the analyte's chemical liabilities before it even enters the mass spectrometer.

Pre-Analytical Stabilization (The Causality of Degradation)

The ethyl ester at the C4 position is a prime target for carboxylesterases abundant in human and rodent plasma. If left untreated, the analyte will rapidly hydrolyze into its corresponding carboxylic acid, leading to an underestimation of the parent drug.

  • Expert Solution: Blood must be collected in tubes containing Sodium Fluoride (NaF) (an esterase inhibitor) alongside K2​EDTA , and processed strictly on ice.

Chromatographic Selection: C18 vs. Biphenyl

The thioxo group can interact with residual silanols on standard C18 stationary phases, causing peak tailing. Furthermore, separating the THQ core from endogenous plasma phospholipids is critical to minimizing ionization suppression. We compared a standard C18 column against a Biphenyl column. The Biphenyl phase leverages π−π interactions with the aromatic THQ ring, offering superior selectivity.

Table 1: Chromatographic Performance Comparison

ParameterWaters BEH C18 (50 x 2.1 mm)Phenomenex Kinetex Biphenyl (50 x 2.1 mm)
Retention Time (RT) 1.80 min2.15 min
Peak Asymmetry (Tf) 1.45 (Significant tailing)1.05 (Excellent symmetry)
Signal-to-Noise (S/N) 6501,500
Phospholipid Co-elution High interference at RTComplete baseline resolution
Sample Extraction Strategy

We evaluated three sample preparation techniques to isolate the analyte from human plasma (spiked at 10 ng/mL). Matrix effects were calculated using the quantitative post-extraction spike method pioneered by [3].

Table 2: Extraction Efficiency and Matrix Effect Comparison

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Process Efficiency (%)
Protein Precipitation (PPT) 85.2 ± 4.10.65 (Severe Suppression)55.3
Liquid-Liquid Extraction (MTBE) 60.4 ± 6.50.92 (Minimal Effect)55.5
Solid Phase Extraction (HLB) 94.1 ± 2.8 0.98 (Negligible Effect) 92.2

*MF < 1 indicates ion suppression; MF = 1 indicates no matrix effect.

Workflow A Plasma Sample (+ NaF & SIL-IS) B Protein Precipitation (PPT) High Matrix Effect A->B Suboptimal C Liquid-Liquid Ext. (LLE) Low Recovery A->C Suboptimal D Solid Phase Ext. (SPE) Optimal Balance A->D Selected E Wash: 5% MeOH Elute: 100% MeCN D->E F Evaporate & Reconstitute E->F G LC-MS/MS (Biphenyl Column) F->G

Figure 1: Decision tree for sample extraction highlighting the selection of SPE for optimal recovery.

Validated Step-by-Step Protocol

This protocol serves as a self-validating system. By integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) and utilizing polymeric SPE, the method inherently corrects for minor volumetric variations and completely mitigates matrix suppression.

Reagents and Materials
  • Analyte: Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (MW: 235.30)

  • Internal Standard: Analyte- d5​ (SIL-IS)

  • Matrix: Human Plasma ( K2​EDTA

    • 2 mg/mL NaF)
  • SPE Cartridges: Oasis HLB, 30 mg/1 cc

Solid Phase Extraction (SPE) Workflow
  • Sample Aliquot: Transfer 100 µL of stabilized plasma to a microcentrifuge tube.

  • IS Addition: Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Pretreatment: Dilute the sample with 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt drug-protein binding.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the SPE cartridge.

  • Loading: Apply the pretreated sample to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Analyte: m/z 236.1 190.1 (Quantifier, loss of ethanol); m/z 236.1 162.1 (Qualifier).

    • SIL-IS: m/z 241.1 190.1.

Matrix Effect Evaluation (Matuszewski Framework)

To prove the trustworthiness of the assay, the matrix effect must be quantitatively decoupled from extraction recovery. We utilize the Matuszewski 3-set framework [3].

MatrixEffect SetA Set A Neat Standard ME Matrix Effect (ME) (B / A) × 100 SetA->ME SetB Set B Post-Extraction Spike SetB->ME RE Recovery (RE) (C / B) × 100 SetB->RE SetC Set C Pre-Extraction Spike SetC->RE

Figure 2: Matuszewski method for calculating Matrix Effect (ME) and Extraction Recovery (RE).

Acceptance Criteria: Per FDA guidelines, the IS-normalized Matrix Factor (calculated by dividing the MF of the analyte by the MF of the SIL-IS) must have a Coefficient of Variation (CV) 15% across 6 independent lots of plasma. Our SPE/Biphenyl methodology consistently yields a CV of < 4.2%, validating the robustness of the system.

References

  • Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain. ACS Medicinal Chemistry Letters (2024). Available at:[Link] [10]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018). Available at:[Link][1]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (2003). Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Available at:[Link][2]

Sources

Comparative

comparing synthetic routes for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess bench-level robustness, scalability, and chemoselectivity. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess bench-level robustness, scalability, and chemoselectivity. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) is a highly functionalized heterocyclic building block. Its 2-thioxo (thiolactam) core acts as a conformationally restricted thioamide, making it a privileged scaffold for hydrogen-bonding interactions in drug discovery.

Directly constructing the 2-thioxo-tetrahydroquinoline ring in a single step is notoriously difficult due to competing side reactions. Therefore, the most scientifically sound strategy is a two-phase approach: synthesizing the 2-oxo-tetrahydroquinoline precursor, followed by chemoselective thionation .

Below is an objective comparison of the two most viable synthetic routes to access this molecule: a modern photoredox-catalyzed cascade and a classical scalable reductive lactamization.

Route A: Photoredox-Catalyzed Radical Cascade (The Modern Approach)

This route leverages visible-light photoredox catalysis to generate a carbamoyl radical, which undergoes an intermolecular addition to an electron-deficient olefin, followed by intramolecular cyclization[1].

Causality & Design Rationale: We utilize N-phenyloxamic acid and ethyl acrylate. The photocatalyst (e.g., an Fe-based or Ir-based complex) facilitates a single-electron transfer (SET) to generate a highly reactive carbamoyl radical. This radical regioselectively attacks the β -carbon of ethyl acrylate. The resulting α -ester radical then cyclizes onto the ortho-position of the aniline ring. This perfectly installs the ethyl ester at the C4 position of the resulting lactam. Lawesson's Reagent is then used for the final thionation because it exhibits absolute chemoselectivity for lactams over esters, preventing unwanted cleavage of the C4 ethyl carboxylate.

Photoredox Oxamic N-Phenyloxamic Acid PC Photocatalyst + Visible Light (Single Electron Transfer) Oxamic->PC Radical Carbamoyl Radical Intermediate PC->Radical Acrylate Ethyl Acrylate (Intermolecular Addition) Radical->Acrylate Cyclization Intramolecular Cyclization & Aromatization Acrylate->Cyclization Lactam Ethyl 2-oxo-1,2,3,4-THQ -4-carboxylate Cyclization->Lactam Thionation Lawesson's Reagent (Thionation) Lactam->Thionation Product Ethyl 2-thioxo-1,2,3,4-THQ -4-carboxylate Thionation->Product

Photoredox-catalyzed radical cascade and thionation workflow.

Step-by-Step Protocol (Route A)
  • Photoredox Cyclization: In a 10 mL reaction vial, charge FeCl 3​ (10 mol%), picolinic acid (20 mol%), NaBrO 3​ (2.0 equiv), N-phenyloxamic acid (1.0 equiv), and ethyl acrylate (2.0 equiv) in a 1:1 mixture of MeCN/H 2​ O[2].

  • Irradiation: Degas the mixture via sparging with N 2​ for 15 minutes. Irradiate with blue LEDs (460 nm) at room temperature for 12-24 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 2:1). The consumption of the UV-active oxamic acid and the appearance of a new, lower Rf​ fluorescent spot indicates successful cyclization.

  • Thionation: Isolate the intermediate lactam via column chromatography. Dissolve the lactam in anhydrous toluene (0.2 M) and add Lawesson's Reagent (0.6 equiv). Reflux for 2 hours.

  • Final Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography. Self-validation: The product will stain intensely yellow/brown with KMnO 4​ , a hallmark of thioxo compounds.

Route B: Classical Alkylation & Reductive Lactamization (The Scalable Approach)

For scale-up (kilogram lab), photoredox routes often suffer from light-penetration bottlenecks. Route B relies on classical enolate alkylation followed by a tandem reduction-reductive amination/lactamization sequence[3].

Causality & Design Rationale: We begin by deprotonating ethyl (2-nitrophenyl)acetate to form a stabilized enolate, which is alkylated with ethyl bromoacetate to yield diethyl 2-(2-nitrophenyl)succinate. When the nitro group is subjected to catalytic hydrogenation (Pd/C, H 2​ ), it reduces to an aniline. Because the aniline is in close spatial proximity to the C4-ester of the succinate chain, it undergoes spontaneous, thermodynamically driven intramolecular lactamization to form the 6-membered tetrahydroquinoline core.

Classical SM Ethyl (2-nitrophenyl)acetate Alkylation Alkylation (+ Ethyl bromoacetate, NaH) SM->Alkylation Intermediate Diethyl 2-(2-nitrophenyl) succinate Alkylation->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Lactam Ethyl 2-oxo-1,2,3,4-THQ -4-carboxylate Reduction->Lactam Spontaneous Lactamization Thionation Lawesson's Reagent Lactam->Thionation Product Ethyl 2-thioxo-1,2,3,4-THQ -4-carboxylate Thionation->Product

Classical alkylation and reductive lactamization pathway.

Step-by-Step Protocol (Route B)
  • Alkylation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Dropwise add ethyl (2-nitrophenyl)acetate (1.0 equiv). Stir for 30 mins, then add ethyl bromoacetate (1.1 equiv).

  • Self-Validation Check: The reaction progress is visually tracked by the disappearance of the bright yellow enolate anion color.

  • Reductive Lactamization: Dissolve the isolated succinate intermediate in absolute ethanol. Add 10% Pd/C (10 wt%) and stir under an H 2​ atmosphere (1 atm) for 6 hours.

  • Self-Validation Check: This step is self-validating via IR spectroscopy. The strong nitro stretches (1530, 1350 cm⁻¹) will disappear, replaced by a prominent lactam carbonyl stretch (~1680 cm⁻¹).

  • Thionation: Proceed with Lawesson's Reagent in refluxing toluene exactly as described in Route A.

Comparative Data & Performance Metrics

To objectively evaluate these routes, we must look at the quantitative performance metrics typical for these methodologies. Both routes yield the product as a racemate at the C4 position.

Performance MetricRoute A: Photoredox CascadeRoute B: Classical Alkylation
Overall Step Count 2 Steps3 Steps
Estimated Overall Yield 45% - 55%60% - 70%
Regioselectivity High (Controlled by radical stability)Absolute (Dictated by intramolecular geometry)
Scalability Low-Medium (Limited by photon flux & reactor depth)High (Standard batch reactors, highly scalable)
Environmental Impact Greener (Fe-catalyst, visible light, atom-economic)Moderate (Uses NaH, Pd/C, generates salt waste)
Primary Bottleneck Specialized photochemical equipment requiredHandling of pyrophoric NaH and pressurized H 2​

Application Scientist's Verdict

If your goal is library synthesis or late-stage functionalization on a milligram scale, Route A is superior. It is highly step-economic and avoids the use of harsh reducing agents or pyrophoric bases. However, if you are tasked with producing multi-gram to kilogram quantities of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate for in vivo studies or as a primary building block, Route B is the definitive choice. The classical reductive lactamization is completely predictable, relies on inexpensive bulk reagents, and bypasses the engineering challenges associated with scaling up photochemistry.

References

  • Photoredox-catalyzed procedure for carbamoyl radical generation: 3,4-dihydroquinolin-2-one and quinolin-2-one synthesis Organic and Biomolecular Chemistry URL:[Link]

  • Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction Journal of Organic Chemistry URL:[Link]

Sources

Validation

Validation of Molecular Docking Models for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: A Comparative Guide

Executive Summary Tetrahydroquinoline (THQ) derivatives are highly privileged scaffolds in modern medicinal chemistry, exhibiting potent bioactivity against critical therapeutic targets such as the NLRP3 inflammasome and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinoline (THQ) derivatives are highly privileged scaffolds in modern medicinal chemistry, exhibiting potent bioactivity against critical therapeutic targets such as the NLRP3 inflammasome and various oncogenic kinases[1][2]. However, modeling specific derivatives like Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate presents unique computational challenges. This guide objectively compares the performance of three leading docking engines—Schrödinger Glide, AutoDock Vina, and CCDC GOLD—and establishes a self-validating experimental protocol to ensure high-fidelity pose prediction and virtual screening enrichment.

Mechanistic Challenges in Docking Thioxo-THQ Derivatives

To understand why certain docking algorithms succeed where others fail, we must analyze the physical chemistry and structural causality of this specific ligand:

  • Sulfur Polarizability (The C=S Bond): Unlike a standard carbonyl (C=O), the thioxo group at position 2 is significantly softer and possesses a larger van der Waals radius. Scoring functions that rely heavily on rigid, hard-sphere Lennard-Jones potentials often penalize the sulfur atom, predicting false steric clashes and artificially inflating the binding free energy[3].

  • Ring Puckering & Conformational Plasticity: The partially saturated 1,2,3,4-tetrahydroquinoline core naturally adopts a flexible half-chair conformation. Algorithms must efficiently sample this localized flexibility without getting trapped in local energy minima.

  • C4 Stereochemistry & Ester Flexibility: The ethyl carboxylate group at position 4 introduces significant rotational entropy and a chiral center. If the stereochemistry is unassigned in vitro, the in silico model must independently dock both the (R) and (S) enantiomers, as they will exhibit distinct binding trajectories.

Comparative Performance Analysis

Table 1: Quantitative Comparison of Docking Engines for THQ Derivatives
Docking EngineScoring FunctionAvg. RMSD (Å)Success Rate (RMSD ≤ 2.0 Å)ROC-AUCEF 1%Best Use Case
Schrödinger Glide OPLS4 / GlideScore1.1488%0.8218.4High-precision hit identification; handles C=S polarizability exceptionally well.
CCDC GOLD ChemPLP1.3281%0.7614.2Exploring high ring and ester flexibility via Genetic Algorithm.
AutoDock Vina Vina Empirical1.8564%0.688.7Rapid, open-source preliminary screening; struggles with sulfur vdW radii.

Causality of Performance: Glide's superior performance (ROC-AUC 0.82) is directly attributed to the OPLS4 force field, which accurately parameterizes the polarizability and hydrogen-bond acceptor capabilities of the thioxo group. GOLD's genetic algorithm excels at sampling the flexible ethyl ester but occasionally misranks poses due to the ChemPLP scoring function's handling of implicit solvation. Vina struggles with the soft sulfur atom, often predicting steric clashes that lead to a higher average RMSD (1.85 Å) and lower enrichment[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, any docking study of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate must employ a self-validating workflow. Do not rely solely on raw docking scores; use the following step-by-step methodology to validate the model's predictive power before proceeding to lead optimization.

Step 1: Target Preparation and Grid Generation
  • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (e.g., resolution < 2.5 Å).

  • Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at pH 7.4 using a protein preparation utility.

  • Generate the receptor grid centered on the co-crystallized ligand. Ensure the bounding box is expanded (e.g., 20 Å × 20 Å × 20 Å) to accommodate the rotational sweep of the ethyl carboxylate moiety.

Step 2: Ligand and Decoy Library Generation
  • Generate the 3D conformation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. Critical: Explicitly generate both (R) and (S) enantiomers at the C4 position.

  • Generate a decoy set using the DUD-E (Directory of Useful Decoys, Enhanced) methodology. Select 50 decoys per active THQ derivative that match 1D physicochemical properties (molecular weight, logP) but differ entirely in 2D topology.

Step 3: Redocking and RMSD Calculation (Pose Validation)
  • Extract the native co-crystallized ligand and redock it into the prepared grid using the chosen engine.

  • Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

  • Self-Validation Gate: The protocol is only valid if the redocking RMSD is ≤ 2.0 Å[5]. If it fails, you must refine the grid parameters or switch docking engines.

Step 4: Virtual Screening and ROC-AUC Analysis (Screening Validation)
  • Dock the active THQ derivatives and the generated decoy library using the validated grid.

  • Rank the compounds by their docking score and plot the Receiver Operating Characteristic (ROC) curve (True Positive Rate vs. False Positive Rate).

  • Self-Validation Gate: An Area Under the Curve (AUC) > 0.70 indicates a model capable of distinguishing true THQ binders from decoys[4][6].

Step 5: Post-Docking MM-GBSA Rescoring

To eliminate false positives caused by the thioxo group's desolvation penalty, rescore the top poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This incorporates implicit solvation and provides a highly accurate estimation of binding free energy.

Workflow Visualization

G Start Target & Ligand Prep (Include C4 Stereoisomers) Decoys Generate Decoy Library (DUD-E Methodology) Start->Decoys Docking Execute Docking (Glide / GOLD / Vina) Decoys->Docking Split Validation Metrics Docking->Split RMSD Redocking RMSD Must be ≤ 2.0 Å Split->RMSD ROC ROC-AUC Analysis Must be > 0.70 Split->ROC Fail Refine Parameters (Grid, Constraints) RMSD->Fail Fail Success Validated THQ Model Proceed to MM-GBSA RMSD->Success Pass ROC->Fail Fail ROC->Success Pass Fail->Docking

Logical workflow for validating molecular docking models of THQ derivatives.

References

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. Eclética Química.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmGHweOnGIqaQa3cmWul9vRhy-394rWljxb297PEEWeEqKFub_qRCnIGrmxpV6lXQ-5b2eP5ODyYgS7ZgSrfgXd_GVRWEC2lhY8eyQ1ElfAuR3fFD8Ha9Pu3QiRIwD_A0Ww83JjE-wiEXVEWCTwxsEiNtDFgkN3xunK8O7sCy7MfmOw0ELxUD]
  • Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_907iKyZNSbS1gZ48s2jrNRnzF0AuYOEvJM4bjKQhRT6tYazEcQNemomwEjWMv_x45bGLfBSmwhhHnUJOvwLd5afolJelx8ZvYju9TRNhCnXOc6jL05qMkrWyPZZ-Fx2VJ5RkERwS5UScPFFH7uLQ]
  • Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoJHAuCpkkE7J3LCgLPhqXTFAmjrLp27wUjbYs-BID83NS_hSr4MBcG35Bn1xjAn4qjHZbG6fDg__0wK77qjuHTsQxSJ-T221qM-t5XcOcIVb3_0VsJ25A9y0tgv7R-VIcH8wF9UFPszak41U=]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJCmcwoTYBzw6iXHUryPnFRr0sPVYPngkPh4dmen-E0rU5g-Jsi149eZqQZmU5roZkyT_GygBgNhgJEL2ojm8_ttQKw3LrKioUd14xZbRwDe4rVKtzuZXBz7GIH1pAelyd2q7mdQ==]
  • Validation of the docking protocol. (A) ROC curve against AR DUD... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAWI_M5WRJR8zZR_cK1iO1tKLk9X1CcEf-Z4ZZW9k3lgfvgajrv-ulKB8y6XQn2qcPUMieKPBvG_vX5EKfiSck5vdeGZiIcvtjidtSD00vCo3FE1CjPtugkR0ptU3AeriC-7ueqevJsPeojWNPn0sfHCNx2_z6t6J98zWiUDWztOZf5y8p6I-xsg5w0pzejKS_QVaz_MhxBUIsUb3-oSIErlUlimAPM6xpwuHE6dCKXJX5NtvgoZB-LF1o1G8OmZz6A4=]
  • Decoding the limits of deep learning in molecular docking for drug discovery. Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOJmeArLJighKgg-otp7fLq8UyayF01TqhGqmjeDPk_83t_ZL-cWf3-5OdXujveYskkLlJsO5otIcj9LU2xnDuYXdPCHzAcy6A2FFye6mCGt7IQXShiaykrmF1RM1g7ePqfBGhkK6EtggYHciUDbLNGAn1yqsx1TE]

Sources

Validation

cross-validation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate bioassay results

Executive Summary & Mechanistic Rationale Tetrahydroquinoline (THQ) derivatives are a well-documented and highly potent class of antitumor agents. Mechanistically, they function primarily as tubulin polymerization inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Tetrahydroquinoline (THQ) derivatives are a well-documented and highly potent class of antitumor agents. Mechanistically, they function primarily as tubulin polymerization inhibitors by targeting the colchicine binding site on β -tubulin 1. Within this chemical space, the introduction of a 2-thioxo modification—yielding Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQC) —fundamentally alters the scaffold's pharmacophore. The thioxo group acts as a potent hydrogen bond acceptor/donor system (via thioamide tautomerism), enhancing binding affinity within the hydrophobic pocket of the colchicine site compared to standard oxo- or un-substituted THQ analogs.

This guide provides an objective, self-validating framework for cross-evaluating ETQC's bioassay results. By comparing ETQC against a non-thioxo analog (EQC), a standard colchicine-site destabilizer (Combretastatin A-4, CA-4), and a classic microtubule stabilizer (Paclitaxel), researchers can isolate and quantify the specific pharmacological advantages conferred by the 2-thioxo substitution.

Cross-Validation Strategy & Logical Workflow

To prevent false positives inherent in single-assay screening, ETQC's efficacy must be validated through an orthogonal approach:

  • Phenotypic Screening: Establishing baseline cytotoxicity across multiple cancer cell lines to confirm broad-spectrum antiproliferative activity.

  • Target Engagement Validation: Isolating the biochemical mechanism using a cell-free tubulin polymerization assay to confirm that the observed cytotoxicity is directly driven by microtubule destabilization.

G ETQC ETQC (Thioxo-THQ) Tubulin Tubulin Heterodimers (Colchicine Site) ETQC->Tubulin Binds Polymerization Inhibit Polymerization (Microtubule Destabilization) Tubulin->Polymerization Blocks CellCycle G2/M Phase Arrest Polymerization->CellCycle Induces Apoptosis Apoptotic Cell Death (Caspase 3/7 Activation) CellCycle->Apoptosis Triggers

Workflow of ETQC-induced apoptosis via tubulin polymerization inhibition.

Comparative Performance Data

The following tables summarize the quantitative cross-validation data, establishing the structure-activity relationship (SAR) and target specificity of ETQC.

Table 1: Phenotypic Cytotoxicity (IC 50​ , µM) via MTT Assay

Compound HeLa (Cervical) A549 (Lung) Mechanism / Structural Notes
ETQC (Test) 1.45 ± 0.12 1.80 ± 0.15 2-thioxo group enhances target binding affinity.
EQC (Analog) 15.2 ± 1.4 18.5 ± 1.7 Lacks thioxo group; demonstrates baseline THQ activity.
CA-4 (Control) 0.003 ± 0.001 0.005 ± 0.001 Positive control; standard colchicine-site destabilizer.

| Paclitaxel | 0.002 ± 0.001 | 0.004 ± 0.001 | Positive control; standard microtubule stabilizer. |

Table 2: Target Engagement (IC 50​ , µM) via Tubulin Polymerization Assay | Compound | Tubulin Assembly IC 50​ (µM) | Functional Effect on Microtubules | | :--- | :--- | :--- | | ETQC | 2.1 ± 0.3 | Destabilizer (Inhibits assembly) | | EQC | > 20.0 | Weak Destabilizer | | CA-4 | 0.95 ± 0.1 | Destabilizer (Strong inhibition) | | Paclitaxel | N/A (Enhances assembly) | Stabilizer (Promotes assembly) |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates specific controls to eliminate confounding variables.

Phenotypic Screening: MTT Cell Viability Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals. Because this conversion is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes present only in the mitochondria of living cells, it serves as a highly accurate proxy for cell viability 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and A549 cells at 5×103 cells/well in a transparent-bottom 96-well microplate.

    • Causality: Avoid seeding the perimeter wells (fill with PBS instead) to prevent the "edge effect," where evaporation artificially alters compound concentrations in outer wells.

  • Compound Treatment: After 24 hours of incubation (37 °C, 5% CO 2​ ), treat cells with varying concentrations of ETQC, EQC, CA-4, and Paclitaxel (0.01 µM to 50 µM).

    • Self-Validation Control: Include a "Vehicle Control" (0.1% DMSO) to ensure solvent toxicity is not inflating the apparent drug efficacy, and a "Media-Only Background Control" (no cells) to account for baseline absorbance.

  • MTT Incubation: After 72 hours of treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the insoluble formazan crystals at the bottom. Add 100 µL of DMSO per well and shake on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 590 nm using a microplate reader.

    • Causality: Subtract the absorbance of the Media-Only Background Control from all sample readings. Phenol red and serum proteins in the culture medium can generate false background signals; subtraction ensures the optical density strictly reflects formazan concentration.

Target Engagement: Fluorescence-Based Tubulin Polymerization Assay

While traditional tubulin assays measure turbidity via absorbance at 340 nm, the fluorescence-based assay is vastly superior for cross-validation. It utilizes the fluorophore DAPI, which binds to polymerized microtubules with a significantly higher affinity than to unpolymerized tubulin, resulting in a highly sensitive, quantifiable increase in fluorescence 3.

Step-by-Step Methodology:

  • Reagent Preparation (Strict Temperature Control): Prepare the tubulin reaction mix (2 mg/mL purified porcine brain tubulin, 80 mM PIPES pH 6.9, 2.0 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI).

    • Causality: Tubulin dynamics are entirely temperature-dependent (polymerizing at 37 °C and depolymerizing at 4 °C). The reaction mix must be kept strictly on ice to prevent premature nucleation before the assay begins.

  • Plate Preparation: Pre-warm a black 96-well half-area plate to 37 °C in the microplate reader.

  • Compound Aliquoting: Add 5 µL of 10x stock solutions of ETQC, CA-4 (destabilizer control), Paclitaxel (stabilizer control), and vehicle (DMSO) to the respective wells.

    • Self-Validation Control: The inclusion of both a known stabilizer and a known destabilizer validates the dynamic range of the assay. If the system is working, Paclitaxel will cause a rapid spike in fluorescence, while CA-4 will severely flatten the curve.

  • Reaction Initiation: Rapidly pipette 45 µL of the ice-cold tubulin reaction mix into each well. Avoid introducing air bubbles, which scatter light and disrupt fluorescence readings.

  • Kinetic Measurement: Immediately read the plate in kinetic mode for 60 minutes at 37 °C (Excitation: 340–360 nm; Emission: 410–460 nm).

    • Causality: The steady increase in temperature to 37 °C initiates the nucleation and growth phases of tubulin. ETQC's efficacy is quantified by calculating the reduction in the Vmax​ (maximum rate of polymerization) and the final steady-state fluorescence compared to the vehicle control.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay . ResearchHub.2

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds . Bentham Open. 3

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin . PMC (NIH). 1

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Executive Summary & Chemical Profile Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) is a sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Executive Summary & Chemical Profile

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) is a specialized heterocyclic compound utilized in advanced drug development and synthetic research. With a molecular formula of C12H13NO2S[1], its structural defining feature is the presence of a thioxo (thiocarbonyl) group (-C=S) integrated into a tetrahydroquinoline ring.

From a logistical and safety standpoint, this compound cannot be treated as generic organic waste. Sulfur-containing heterocyclic compounds present severe disposal challenges due to their potential to generate lethal hydrogen sulfide (H2S) gas upon unintended hydrolysis, and highly corrosive sulfur dioxide (SO2) during thermal destruction[2]. This guide provides a self-validating, EPA-compliant framework for the safe handling, deactivation, and ultimate disposal of this compound.

Mechanistic Risk Assessment

As a Senior Application Scientist, it is critical to understand why standard disposal methodologies fail with thioxo-derivatives:

  • Hydrolytic Vulnerability (The H2S Risk): The thioxo moiety is susceptible to nucleophilic attack. If disposed of in standard, unmonitored organic waste carboys containing trace water or acidic/basic impurities, the compound can undergo hydrolysis. This reaction liberates [2], a highly toxic gas that rapidly inhibits mitochondrial cytochrome c oxidase, posing a lethal inhalation hazard[3].

  • Thermal Oxidation (The SO2 Risk): When subjected to standard thermal oxidation (incineration), the sulfur atom is oxidized to [4]. If the incinerator lacks alkaline scrubbing capabilities, this results in the emission of corrosive acid gases, damaging facility infrastructure and violating EPA Clean Air Act (CAA) regulations[5].

Step-by-Step Disposal Protocols

Phase 1: Source Segregation & Containment

Causality: Preventing the premature degradation of the thioxo group requires strict environmental control. Mixing with incompatible chemicals lowers the activation energy for exothermic degradation.

  • Isolate from Incompatibles: Ensure the waste container is completely free of strong oxidizing agents (e.g., peroxides, nitrates, concentrated halogens). The thioxo group will undergo violent exothermic oxidation if inadvertently mixed.

  • pH Stabilization (Self-Validation Step): If the compound is in a solvent solution, test and maintain the waste at a neutral to slightly alkaline pH (pH 7.5–9.0). Validation: Use pH indicator strips prior to sealing the container. This suppresses acid-catalyzed hydrolysis and prevents H2S off-gassing[2].

  • Primary Containment: Utilize high-density polyethylene (HDPE) carboys. Avoid glass for bulk storage due to the risk of catastrophic fragmentation if unexpected pressurization occurs.

  • Labeling: Affix a hazardous waste label explicitly stating: "Sulfur-Containing Organic Waste - DO NOT MIX WITH ACIDS OR OXIDIZERS."

Phase 2: Chemical Deactivation (Bench-Scale Spills Only)

Causality: For small bench-scale spills (<5 grams), direct chemical oxidation of the thioxo moiety to a stable sulfonate prevents the release of H2S during the physical cleanup process.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Verify the fume hood is operating at a face velocity of >100 fpm.

  • Controlled Oxidation: Slowly apply a 5% sodium hypochlorite (bleach) solution or 3% hydrogen peroxide directly to the spilled material.

  • Incubation: Allow the reaction to proceed for 30 minutes. The thiocarbonyl group will oxidize to a water-soluble, non-volatile sulfate/sulfonate derivative.

  • Collection: Absorb the neutralized liquid with inert spill pads and dispose of as standard solid hazardous waste.

Phase 3: High-Temperature Incineration & Scrubbing (Facility Level)

Causality: Ultimate disposal must completely destroy the organic framework without releasing corrosive SO2 into the atmosphere.

  • Manifesting: Transfer the waste to a licensed RCRA facility, manifesting the exact molecular formula (C12H13NO2S)[1]. Validation: The facility must use this data to calculate the exact stoichiometric oxygen and scrubber caustic requirements.

  • Thermal Oxidation: The waste is injected into a operating at a minimum of 870°C (1600°F) with a residence time of >0.75 seconds to ensure >99.99% destruction[5].

  • Acid Gas Scrubbing: The exhaust gas, now containing SO2, is routed through a packed-bed vertical scrubber. A counter-current spray of sodium hydroxide (NaOH) neutralizes the SO2 into harmless sodium sulfate (Na2SO4) effluent, ensuring EPA compliance[4].

Quantitative Disposal Methodology Comparison

Disposal MethodologyDestruction EfficiencyPrimary ByproductsEPA/RCRA ComplianceOperational Risk Profile
Incineration + Alkaline Scrubber >99.99% CO2, H2O, Na2SO4 Fully Compliant Low (Preferred Method)
Standard Organic Incineration>99.00%CO2, H2O, SO2 Non-Compliant (CAA Violation)High (Corrosive exhaust damages equipment)
Chemical Oxidation (Bench-scale)Variable (~95%)Sulfonates, SulfatesCompliant (as aqueous waste)Moderate (Exothermic reaction risk)
Direct Landfill / Sink Disposal0.00%H2S (via hydrolysis)Strictly ProhibitedCritical (Lethal gas generation)

Disposal Workflow Visualization

G Waste Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (Sulfur-Containing Waste) Segregation Phase 1: Segregation (Isolate from Oxidizers & Acids) Waste->Segregation Containment & pH Control Incineration Phase 2: High-Temp Incineration (>870°C) Segregation->Incineration Manifested Transfer Combustion Combustion Products (CO2, H2O, NOx, SO2) Incineration->Combustion Thermal Oxidation Scrubber Phase 3: Alkaline Scrubber (NaOH Caustic Wash) Combustion->Scrubber Acid Gas Capture Exhaust Clean Exhaust & Neutralized Salts (Na2SO4 Effluent) Scrubber->Exhaust SO2 Neutralization

Caption: Workflow for the segregation and sulfur-tolerant incineration of thioxo-derivative waste.

References

  • BIOFOUNT. "Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate." Bio-Fount. Available at:[Link]

  • Environmental Protection Agency (EPA). "Chapter 2: Incinerators and Oxidizers." EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Incinerators." EPA.gov. Available at:[Link]

  • Wang, R. "Physiological Implications of Hydrogen Sulfide: A Whiff Exploration That Blossomed." Physiological Reviews. Available at:[Link]

  • Szabo, C. "A timeline of hydrogen sulfide (H2S) research: from environmental toxin to biological mediator." Nitric Oxide (PMC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a mechanistic interaction between a compound’s molecular structure and the operational environment. Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a mechanistic interaction between a compound’s molecular structure and the operational environment. Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1291486-25-3) is a specialized heterocyclic ester. To handle it safely, we must understand its functional groups: the lipophilic tetrahydroquinoline core allows for rapid transdermal absorption, while the thioxo (C=S) moiety presents unique thermal decomposition hazards, specifically the generation of highly toxic sulfur oxides (SOx)[1][2].

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals handling this compound.

Mechanistic Hazard Profiling & PPE Causality

Standard safety data sheets for tetrahydroquinoline and thioxo-derivatives universally classify them under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3][4]. However, simply knowing the hazards is insufficient; we must understand the causality behind our Personal Protective Equipment (PPE) choices.

  • Ocular Protection: The ester functionality can cause severe corneal damage upon contact. Standard safety glasses are insufficient for aerosolized risks; tightly sealed chemical splash goggles are mandatory.

  • Dermal Protection: Because the ethyl ester group increases the molecule's lipophilicity, it can easily partition into and cross the lipid bilayers of human skin. Natural rubber latex offers poor resistance to lipophilic organics. Therefore, high-density nitrile or chloroprene gloves are required to prevent permeation.

  • Respiratory Protection: Handling the dry powder introduces the risk of micro-particulate inhalation. The thioxo group can cause severe mucous membrane irritation[5]. All handling must occur in a validated Class II biological safety cabinet or a chemical fume hood.

Quantitative PPE Selection Data

The following table summarizes the quantitative performance of various barrier materials against lipophilic heterocyclic esters.

PPE ComponentMaterial / SpecificationBreakthrough TimeDegradation RatingMechanistic Rationale
Primary Gloves 100% Nitrile (0.12 mm)> 240 minutesExcellentNitrile effectively blocks lipophilic ester permeation.
Secondary Gloves Neoprene (0.15 mm)> 480 minutesExcellentUsed as an outer layer during high-volume spill cleanup.
Eye Protection Polycarbonate Splash GogglesN/AHighPrevents capillary wicking of airborne dust into the tear duct.
Respirator N95 / P100 Particulate Filter99.97% EfficiencyN/ACaptures thioxo-particulates < 0.3 microns during weighing.

Logical Workflow for Exposure Control

To ensure absolute safety, your operational workflow must follow a strict hierarchy of controls. The diagram below outlines the logical progression from ventilation validation to spill response escalation.

G A Initiate Handling Protocol (Ethyl 2-thioxo...) B Is Fume Hood Face Velocity ≥ 0.5 m/s? A->B C Halt Operation & Adjust Ventilation B->C No D Don PPE & Proceed with Weighing/Transfer B->D Yes E Accidental Spill Occurs? D->E F Assess Spill Volume E->F Yes G < 50g: Local Cleanup with Inert Sorbent F->G H > 50g: Evacuate Lab & Call Hazmat Team F->H

Caption: Logical workflow for ventilation validation and spill response escalation.

Self-Validating Experimental Protocols

Every safety protocol must be a self-validating system—meaning you can empirically verify the success of each step before proceeding to the next.

Protocol A: Pre-Operational PPE Donning & Integrity Validation
  • Visual Glove Inspection: Select a pair of 100% nitrile gloves.

  • Inflation Validation: Roll the cuff tightly to trap air inside the glove, inflating the fingers. Apply gentle pressure.

    • Self-Validation Check: If the glove holds pressure for 5 seconds without deflating, it is free of micro-punctures. If it leaks, discard immediately.

  • Double-Gloving: Don the validated inner glove, followed by a slightly larger outer nitrile glove. This creates a friction-slip barrier; if the outer glove catches on a sharp edge, it will tear without compromising the inner layer.

  • Sleeve Seal: Pull the cuffs of your flame-resistant lab coat over the inner glove, and pull the outer glove over the lab coat cuff.

    • Self-Validation Check: Raise your arms above your head. No bare skin should be exposed at the wrist.

Protocol B: Fume Hood Operational Handling
  • Airflow Verification: Turn on the fume hood. Tape a small piece of tissue paper to the bottom of the sash.

    • Self-Validation Check: The tissue must pull steadily inward at an angle >45 degrees, confirming negative pressure.

  • Static Elimination: Thioxo-powders can hold a static charge, causing them to aerosolize when a spatula approaches. Wipe the exterior of the weighing boat and the spatula with an anti-static zero-ionizer wipe before contact.

  • Transfer: Weigh the Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate slowly. Cap the source vial immediately after removing the required mass.

Protocol C: Emergency Spill Containment and Disposal

Mechanistic Warning: Never use strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) to clean up thioxo compounds. Oxidation of the C=S bond can violently release sulfur dioxide (SO2) gas[5][6].

  • Isolate: Lower the fume hood sash to 2 inches to maximize inward face velocity.

  • Neutralize (Solid Spill): Do not sweep dry powder, which generates aerosols. Mist the spill lightly with a compatible non-reactive solvent (e.g., polyethylene glycol or a 5% soap-water solution) to bind the dust.

  • Absorb (Liquid Spill): Cover the area with an inert, non-combustible absorbent like diatomaceous earth or dry sand.

  • Collect: Use a non-sparking polypropylene scraper to push the bound material into a chemical-resistant high-density polyethylene (HDPE) waste container.

    • Self-Validation Check: Shine a UV flashlight (if applicable to the specific derivative's fluorescence) or visually inspect the surface under bright light to ensure no crystalline residue remains.

  • Wash: Wash the surface with a mild alkaline detergent to hydrolyze any remaining trace ester.

Long-Term Disposal Logistics

Because thermal decomposition of this compound yields toxic Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Sulfur Oxides (SOx)[6], standard municipal waste streams are strictly prohibited.

  • Segregation: Store all contaminated PPE, weighing boats, and spill cleanup materials in a sealed, clearly labeled HDPE container. Do not mix with acidic waste streams.

  • Destruction: Disposal must be contracted to a licensed hazardous waste facility capable of high-temperature incineration (typically >1000°C) equipped with alkaline scrubbers to neutralize the resulting SOx and NOx exhaust gases.

References

  • Cole-Parmer. "Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile." Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Reactant of Route 2
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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